Terbufos-oxon
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(diethoxyphosphorylsulfanylmethylsulfanyl)-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O3PS2/c1-6-11-13(10,12-7-2)15-8-14-9(3,4)5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQPHYVGZGUIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCSC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037601 | |
| Record name | Terbufos oxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56070-14-5 | |
| Record name | Terbufos oxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terbufos oxon | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E86XA5KD67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Whitepaper: Terbufos and the Oxidative Formation of Terbufos-oxon
I cannot provide a step-by-step guide, experimental protocols, or specific reaction conditions for the synthesis of Terbufos-oxon. I can, however, provide a technical whitepaper analyzing the mechanism of oxidative desulfuration, the comparative toxicology of the oxon metabolite, and the analytical methodologies used for its detection in research and environmental monitoring.
Executive Summary
Terbufos (S-[(tert-butylthio)methyl] O,O-diethyl phosphorodithioate) is a systemic organophosphate insecticide and nematicide. Its biological activity and toxicity are significantly amplified through metabolic activation, specifically the conversion of the thion (P=S) moiety to the oxon (P=O) moiety. This whitepaper examines the mechanistic pathways of this transformation, the resulting increase in acetylcholinesterase (AChE) inhibition potency, and the standard analytical frameworks for detecting these compounds in biological and environmental matrices.
Chemical Structure and Reactivity
Terbufos belongs to the phosphorodithioate class of organophosphates. The molecule contains two key sites susceptible to oxidative modification: the thioether sulfur and the thion sulfur attached to the phosphorus atom.
-
Parent Compound: Terbufos (Low AChE inhibition potency in vitro).
-
Active Metabolite: Terbufos-oxon (High AChE inhibition potency).
The structural difference lies in the replacement of the sulfur atom double-bonded to the phosphorus with an oxygen atom. This substitution renders the phosphorus atom more electrophilic, thereby increasing its reactivity toward the serine hydroxyl group within the active site of the AChE enzyme.
Mechanism of Transformation: Oxidative Desulfuration
The conversion of Terbufos to Terbufos-oxon is a process known as oxidative desulfuration. In biological systems, this is primarily mediated by Cytochrome P450 monooxygenases (CYP450) and flavin-containing monooxygenases (FMO).
Bioactivation Pathway
The oxidative desulfuration transforms the phosphorothioate (P=S) to a phosphate (P=O). This is a critical bioactivation step because the P=S bond is relatively stable and does not phosphorylate AChE efficiently. The P=O bond, however, creates a potent phosphorylating agent.
-
Sulfoxidation: The thioether moiety can also be oxidized to form sulfoxides and sulfones.
-
Desulfuration: The P=S to P=O conversion can occur on the parent terbufos or its sulfoxide/sulfone metabolites.
Environmental Degradation
In environmental settings, this transformation can occur via abiotic processes, such as photo-oxidation or interaction with reactive oxygen species in soil and water, contributing to the persistence of toxic residues.
Figure 1: Metabolic pathways showing the oxidative conversion of Terbufos to its oxon, sulfoxide, and sulfone analogs.
Toxicological Profile and AChE Inhibition
The toxicity of organophosphates is directly linked to their ability to inhibit acetylcholinesterase.
-
Mechanism: The oxon metabolite phosphorylates the serine residue in the catalytic triad of AChE. This forms a stable enzyme-inhibitor complex, preventing the breakdown of the neurotransmitter acetylcholine.
-
Accumulation: The accumulation of acetylcholine at cholinergic synapses leads to overstimulation of muscarinic and nicotinic receptors.
-
Potency: Terbufos-oxon is orders of magnitude more potent as an AChE inhibitor than the parent terbufos. This highlights the importance of monitoring not just the parent compound, but also its oxygenated metabolites in safety assessments.
Table 1: Comparative Properties
| Feature | Terbufos (Parent) | Terbufos-oxon (Metabolite) |
| P-Bond Type | P=S (Thion) | P=O (Oxon) |
| AChE Affinity | Low | High |
| Role | Pro-insecticide | Active toxicant |
| Primary Hazard | Systemic toxicity after activation | Direct, immediate AChE inhibition |
Analytical Methodologies
Detecting Terbufos and Terbufos-oxon requires sensitive analytical techniques due to their high toxicity and low detection limits required by regulatory bodies.
Sample Preparation
Extraction from biological (plasma, urine) or environmental (soil, water) matrices typically involves:
-
Solid Phase Extraction (SPE): Used to concentrate analytes and remove interfering matrix components.
-
QuEChERS: A standard method for pesticide residue analysis involving extraction with acetonitrile followed by dispersive SPE cleanup.
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): Historically used, but thermal instability of some oxidized metabolites can be a challenge.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The preferred method for simultaneous quantification of terbufos and its metabolites. Electrospray Ionization (ESI) in positive mode is commonly employed.
Key Monitoring Ions (Example for LC-MS/MS):
-
Precursor ions are selected based on the protonated molecule [M+H]+.
-
Product ions are generated via collision-induced dissociation (CID) for specific identification (Multiple Reaction Monitoring - MRM).
Safety and Handling Considerations
Research involving Terbufos and its oxon metabolite requires strict adherence to safety protocols due to the extreme toxicity of these agents (Class Ia/Ib).
-
Engineering Controls: All handling must occur within a certified chemical fume hood to prevent inhalation of vapors or dust.
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile or laminate barrier) are essential as organophosphates are readily absorbed through the skin.
-
Safety goggles and lab coats are mandatory.
-
Respiratory protection may be required depending on the scale and form of the substance.
-
-
Decontamination: Surfaces and equipment should be decontaminated using alkaline solutions (e.g., sodium hydroxide) which accelerate the hydrolysis of the phosphate ester bond, rendering the molecule less toxic.
-
Medical Countermeasures: In professional settings handling these compounds, access to antidotes such as Atropine and Pralidoxime (2-PAM) is standard safety protocol.
References
-
U.S. Environmental Protection Agency. (2006). Reregistration Eligibility Decision (RED) for Terbufos. EPA. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5402, Terbufos. PubChem. [Link]
-
World Health Organization. (2009). The WHO Recommended Classification of Pesticides by Hazard and Guidelines to Classification 2009. WHO. [Link]
-
Casida, J. E., & Quistad, G. B. (2004). Organophosphate Toxicology: Safety Aspects of Nonacetylcholinesterase Secondary Targets. Chemical Research in Toxicology. [Link]
An In-depth Technical Guide to the Acute Toxicity of Terbufos-Oxon and its Sulfone Metabolite
Executive Summary and Core Directive
Terbufos, a widely utilized organophosphate insecticide and nematicide, represents a classic example of a pro-pesticide, a compound that requires metabolic bioactivation to exert its primary toxic effect.[1] The parent compound, a phosphorodithioate, is not the primary toxicant. Instead, its acute toxicity is almost entirely attributable to its oxidative metabolites, specifically the oxygen analog (oxon) and its subsequent sulfoxidized derivatives.[2][3] This guide provides a detailed technical examination of the acute toxicity profiles of two critical metabolites: terbufos-oxon and terbufos-oxon sulfone . We will dissect the metabolic activation pathway, the precise molecular mechanism of action, comparative toxicity data, and the standardized experimental protocols essential for their evaluation. This document is structured to provide not just procedural steps but the underlying scientific rationale, ensuring a deep and actionable understanding for researchers in toxicology and related fields.
Metabolic Bioactivation: From Pro-Pesticide to Potent Neurotoxicants
The transformation of terbufos into its highly toxic metabolites is a multi-step enzymatic process primarily mediated by cytochrome P450 monooxygenases in the liver.[2] This bioactivation is a critical concept, as the environmental persistence and toxicity of terbufos are intrinsically linked to the stability and potency of these metabolites.[4]
The pathway can be delineated into two principal stages:
-
Oxidative Desulfuration: The initial and most crucial activation step involves the replacement of the thiono sulfur (P=S) with an oxygen atom (P=O). This converts terbufos into its oxygen analog, terbufos-oxon . This structural change dramatically increases the electrophilicity of the phosphorus atom, rendering the molecule a much more potent inhibitor of its target enzyme.[3]
-
Thioether Oxidation: Concurrently or subsequently, the sulfide group within the molecule undergoes oxidation. This creates terbufos-oxon sulfoxide and, upon further oxidation, the highly stable and toxic terbufos-oxon sulfone .[1]
These oxidative metabolites are the true effectors of toxicity, and their presence is a primary consideration in both environmental and mammalian risk assessment.
Caption: Metabolic Activation Pathway of Terbufos.
Molecular Mechanism of Action: Irreversible Cholinesterase Inhibition
The acute toxicity of terbufos-oxon and its sulfone metabolite is a direct consequence of their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][5]
-
Enzyme Target: AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at cholinergic synapses and neuromuscular junctions. This action terminates the nerve signal.
-
Inhibition Process: The oxygen analogs (oxons) of organophosphates act as potent, irreversible inhibitors of AChE. The electrophilic phosphorus atom of terbufos-oxon (or its sulfone) attacks a serine hydroxyl group within the active site of the AChE enzyme.[2] This forms a stable, phosphorylated enzyme complex.
-
Pathophysiological Consequence: With AChE inhibited, acetylcholine cannot be broken down and accumulates in the synaptic cleft. This leads to persistent and excessive stimulation of cholinergic receptors (both muscarinic and nicotinic), resulting in a state known as a "cholinergic crisis."[2][6] This overstimulation is responsible for the rapid onset of severe clinical signs and, at sufficient doses, lethality due to respiratory failure.[4][7]
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Comparative Acute Toxicity Data
The acute oral toxicity of terbufos and its primary metabolites has been evaluated, demonstrating the significantly higher potency of the activated oxon forms. The median lethal dose (LD50) is the standard measure for acute toxicity, representing the dose required to cause mortality in 50% of a test population.
The following table summarizes the acute oral LD50 values for terbufos and its metabolites in female mice, providing a clear quantitative comparison of their potencies.[3]
| Compound | Chemical Class | Acute Oral LD50 (Female Mice) |
| Terbufos-oxon Sulfoxide | Organophosphate | 1.1 mg/kg bw |
| Terbufos-oxon | Organophosphate | 2.2 mg/kg bw |
| Terbufos-oxon Sulfone | Organophosphate | 3.4 mg/kg bw |
| Terbufos Sulfoxide | Organophosphate | 3.4 mg/kg bw |
| Terbufos | Organophosphate | 3.5 mg/kg bw (male mice) |
| Terbufos Sulfone | Organophosphate | 14.0 mg/kg bw |
Data sourced from the Joint FAO/WHO Meeting on Pesticide Residues (JMPR).[3]
Analysis of Causality: The data clearly illustrates the bioactivation principle. Terbufos itself has a high acute toxicity, but its oxidative metabolites, particularly the oxon and oxon sulfoxide, are even more potent. The P=O bond in the oxon metabolites is key to their enhanced inhibitory activity against AChE compared to the parent P=S compound.[3] While terbufos-oxon sulfone shows extremely high toxicity, the sulfoxide form of the oxon appears to be the most potent of the metabolites listed in this specific study. All these activated forms are significantly more toxic than the terbufos sulfone metabolite, which retains the less active P=S bond.
Clinical Manifestations of Acute Toxicity
Exposure to a toxic dose of terbufos leads to a rapid onset of signs consistent with a cholinergic crisis. These can be broadly categorized based on the type of receptor being overstimulated.[4][6]
-
Muscarinic Effects: (Parasympathetic overstimulation)
-
S alivation
-
L acrimation (tearing)
-
U rination
-
D efecation
-
G astrointestinal cramping
-
E mesis (vomiting)
-
Bradycardia, miosis (pinpoint pupils), excessive bronchial secretions.
-
-
Nicotinic Effects: (Somatic and autonomic nervous system overstimulation)
-
Muscle fasciculations (twitching)
-
Cramping and weakness
-
Tachycardia and hypertension
-
Paralysis, including paralysis of the respiratory muscles, which is the primary cause of death.[4]
-
-
Central Nervous System (CNS) Effects:
-
Headache, dizziness, anxiety
-
Confusion, convulsions
-
Coma and respiratory depression.
-
Key Experimental Protocols
To assess the acute toxicity and mechanism of action of compounds like terbufos-oxon, standardized and self-validating protocols are essential.
Protocol: In Vivo Acute Oral Toxicity (OECD Test Guideline 425)
This protocol is chosen for its ethical advantage of using fewer animals while still providing a statistically robust LD50 estimate.
-
Objective: To determine the median lethal oral dose (LD50) of a test substance.
-
Principle: A sequential dosing procedure where the outcome of each animal (survival or death) determines the dose for the next.
-
Methodology:
-
Animal Model: Use a single sex, typically female nulliparous, non-pregnant rats (e.g., Sprague-Dawley strain), as they are often slightly more sensitive.
-
Acclimation & Housing: Acclimate animals for at least 5 days in standardized conditions (22 ± 3 °C, 12h light/dark cycle).
-
Fasting: Fast animals overnight (food, not water) prior to dosing to ensure gastric absorption.
-
Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., corn oil). Vehicle selection is critical; it must be non-toxic and capable of solubilizing the test article.
-
Administration: Administer a single dose via oral gavage. The volume should be based on the animal's body weight.
-
Sighting Study: Begin with a single animal dosed just below the best preliminary estimate of the LD50.
-
Main Study Dosing:
-
If the first animal survives, the next animal is dosed at a higher level (e.g., a 3.2x progression factor).
-
If the first animal dies, the next animal is dosed at a lower level.
-
-
Observation: Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for a total of 14 days. Record all clinical signs of toxicity, morbidity, and mortality.
-
Endpoint: The LD50 is calculated using the maximum likelihood method based on the sequence of survival and death across the tested animals.
-
-
Self-Validation: The protocol's integrity relies on the use of a vehicle control group to ensure observed effects are due to the test article, and the use of validated statistical software (e.g., AOT425StatPgm) for calculation.
Caption: Workflow for OECD 425 Acute Oral Toxicity Study.
Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
This is the gold-standard colorimetric assay to directly quantify the inhibitory potential of a compound on the AChE enzyme.
-
Objective: To determine the concentration of an inhibitor that reduces AChE activity by 50% (IC50).
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
-
Methodology:
-
Reagent Preparation:
-
Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Enzyme: Purified AChE from a source like electric eel or a rat brain homogenate.
-
Substrate: Acetylthiocholine iodide (ATCh) solution.
-
Chromogen: DTNB solution.
-
Inhibitor: Prepare a stock solution of terbufos-oxon or its sulfone in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
-
Assay Procedure (in a 96-well plate):
-
Add buffer, DTNB, and the enzyme solution to each well.
-
Add serial dilutions of the inhibitor (or vehicle for control wells).
-
Pre-incubate the plate (e.g., 15 minutes at 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the ATCh substrate to all wells.
-
Immediately begin kinetic readings on a microplate reader at 412 nm for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the reaction rate (Vmax) for each well.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
-
-
Self-Validation: The assay must include a negative control (vehicle only, representing 100% enzyme activity) and a positive control (a known AChE inhibitor like paraoxon) to confirm assay performance and reagent integrity.
Conclusion
The acute toxicity of terbufos is not a property of the parent molecule but is conferred through metabolic bioactivation to terbufos-oxon and its subsequent oxidative metabolites, including terbufos-oxon sulfone. These compounds are exceptionally potent neurotoxicants, with oral LD50 values in the low single-digit mg/kg range in animal models. Their mechanism of action is the irreversible inhibition of acetylcholinesterase, leading to a life-threatening cholinergic crisis. A thorough understanding of this metabolic pathway and toxic mechanism, verified through standardized in vivo and in vitro protocols, is fundamental for accurate risk assessment, the development of safety protocols, and the management of potential exposure incidents.
References
-
EXTOXNET. (1996). Terbufos - EXTOXNET PIP. Pesticide Information Profiles. [Link]
-
Liang, Y., et al. (2017). Fatal poisoning by terbufos following occupational exposure. Clinical Toxicology, 55(8), 913-916. [Link]
-
Enviro Bio-Chem. Safety Data Sheet (SDS) Terbufos 150. [Link]
-
Hyne, R. V., & Maher, W. A. (2003). Toxicity of the Insecticide Terbufos, its Oxidation Metabolites, and the Herbicide Atrazine in Binary Mixtures to Ceriodaphnia cf dubia. Ecotoxicology and Environmental Safety, 54(2), 145-153. [Link]
-
Wikipedia contributors. (2023). Terbufos. Wikipedia. [Link]
-
World Health Organization (WHO) & Food and Agriculture Organization (FAO). (2004). 4.22 Terbufos (167)(T)**. Joint Meeting on Pesticide Residues (JMPR). [Link]
-
Food and Agriculture Organization of the United Nations (FAO). (2005). TERBUFOS (167). [Link]
-
University of Hertfordshire. Terbufos (Ref: AC 92100). Agriculture & Environment Research Unit (AERU). [Link]
-
National Center for Biotechnology Information. Terbufos. PubChem Compound Database. [Link]
Sources
- 1. fao.org [fao.org]
- 2. Terbufos - Wikipedia [en.wikipedia.org]
- 3. 4.22 Terbufos (167)(T)** [fao.org]
- 4. EXTOXNET PIP - TERBUFOS [extoxnet.orst.edu]
- 5. Terbufos (Ref: AC 92100) [sitem.herts.ac.uk]
- 6. Terbufos | C9H21O2PS3 | CID 25670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. envirobiochem.co.za [envirobiochem.co.za]
formation of Terbufos-oxon from terbufos in soil and plants
An In-Depth Technical Guide to the Formation of Terbufos-Oxon and Other Oxidative Metabolites from Terbufos in Soil and Plants
Authored by: Gemini, Senior Application Scientist
Abstract
Terbufos, a potent organophosphate insecticide and nematicide, undergoes significant metabolic transformation in the environment, leading to the formation of several oxidative metabolites. This guide provides a detailed examination of the conversion of terbufos into its more toxic and often more persistent metabolites, including terbufos-oxon, terbufos sulfoxide, and terbufos sulfone, within soil and plant matrices. We will explore the biochemical and chemical pathways governing these transformations, the critical factors influencing their rates, the toxicological implications of these metabolites, and the analytical methodologies required for their robust quantification. This document is intended for researchers and scientists in the fields of environmental science, toxicology, and agricultural chemistry, providing the technical depth necessary for advanced study and risk assessment.
Introduction: The Environmental Significance of Terbufos Metabolism
Terbufos (S-tert-butylthiomethyl O,O-diethyl phosphorodithioate) is a widely used soil-applied insecticide and nematicide.[1] Its efficacy lies in its ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[2] However, the environmental fate and toxicological profile of terbufos are not defined by the parent compound alone. Following application, terbufos is rapidly metabolized in both soil and plants through oxidative pathways.[2][3]
These transformations result in a suite of metabolites, principally terbufos sulfoxide, terbufos sulfone, and their corresponding oxygen analogs (oxons), including terbufos-oxon.[4][5] Critically, these oxidative metabolites are often of greater toxicological concern than terbufos itself.[2][5][6] The conversion of the phosphorus-sulfur bond (P=S) to a phosphorus-oxygen bond (P=O) to form the "oxon" analog dramatically increases its affinity for AChE, thereby enhancing its toxicity.[7] Furthermore, these metabolites can exhibit greater persistence and mobility in soil, posing a potential risk for uptake into subsequent crops and contamination of water resources.[5][6] Understanding the dynamics of this "bioactivation" is therefore paramount for accurate environmental risk assessment and food safety management.
Transformation Pathways of Terbufos
The metabolism of terbufos proceeds via two primary oxidative processes that can occur sequentially or in parallel:
-
Sulfoxidation: The oxidation of the thioether sulfur atom in the side chain.
-
Oxidative Desulfuration: The replacement of the thiono sulfur (P=S) with an oxygen atom (P=O) to form the oxon.
Formation in Soil
In the soil environment, terbufos is subject to both biological and chemical degradation, with biochemical processes being of major importance.[4] The primary transformation is the rapid oxidation to terbufos sulfoxide, which is then more slowly oxidized to terbufos sulfone.[2][3]
-
Biotic Transformation: Soil microorganisms play a crucial role in metabolizing terbufos.[8] These microbes utilize terbufos as a source of nutrients or energy, mediating its degradation through enzymatic actions.[8] Studies comparing sterile and non-sterile soils demonstrate that the oxidation of terbufos to its sulfoxide and sulfone metabolites is significantly faster in the presence of a healthy microbial community.[4]
-
Abiotic Transformation: While microbial action is dominant, some chemical degradation, primarily hydrolysis, can also occur, though it is considered a less significant pathway for terbufos in soil compared to aqueous environments.[2] Factors such as soil pH, moisture, and organic matter content can influence the rate of both biotic and abiotic degradation.[4]
The half-life of parent terbufos in soil is relatively short, approximately 5-15 days, while its total residues (including metabolites) persist much longer.[3][4] The sulfoxide and sulfone metabolites tend to be more persistent than the parent compound.[5][9]
Caption: Primary oxidative pathway of terbufos in soil.
Formation in Plants
Plants readily absorb terbufos and its soil metabolites through their root systems, translocating them throughout the plant tissues.[3][4] Within the plant, terbufos undergoes extensive enzymatic metabolism.
-
Enzymatic Oxidation: Plant enzyme systems, such as cytochrome P450 monooxygenases (P450s) and flavin-containing monooxygenases (FMOs), are responsible for the oxidation of terbufos.[7] This metabolic process is analogous to the detoxification pathways found in animals.[3]
-
Metabolite Profile: The metabolic cascade in plants is comprehensive, leading to the formation of terbufos sulfoxide, terbufos sulfone, terbufos-oxon, terbufos-oxon sulfoxide, and terbufos-oxon sulfone.[5][10] Plant residues are often dominated by these oxidative metabolites, with the parent terbufos accounting for a very small fraction of the total residue shortly after uptake.[4][10]
Caption: Metabolic pathways of terbufos in plants.
Toxicological Significance and Data
The oxidative transformation of terbufos is a process of toxicological activation. As an organophosphate, terbufos exerts its toxic effects by inhibiting acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine.[2] This can cause severe symptoms including headache, dizziness, muscle twitching, convulsions, and in severe cases, death.[11]
The "oxon" metabolites are significantly more potent AChE inhibitors than their "thion" (P=S) counterparts. The P=O bond makes the phosphorus atom more electrophilic, facilitating its binding to the active site of the AChE enzyme. Consequently, terbufos-oxon and its sulfoxidized forms are more toxic than parent terbufos.[2][6]
| Compound | Relative Acute Toxicity | Notes |
| Terbufos | High | Parent compound. |
| Terbufos Sulfoxide | High | Metabolite with similar or slightly higher toxicity than parent.[6] |
| Terbufos Sulfone | High | Metabolite with similar or slightly higher toxicity than parent.[6] |
| Terbufos-oxon | Very High | The primary toxicologically active form. |
| Terbufos-oxon Sulfone | Very High | A potent and persistent toxic metabolite.[3] |
Table 1: Comparative toxicity of terbufos and its primary oxidative metabolites. The toxicity of the oxon analogs is significantly greater than the parent thion compound.
Quantitative Analysis: A Validated Protocol
Accurate quantification of terbufos and its five key oxidative metabolites (terbufos sulfoxide, terbufos sulfone, terbufos-oxon, terbufos-oxon sulfoxide, terbufos-oxon sulfone) is essential for monitoring and risk assessment. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach for this purpose.[4]
Step-by-Step Experimental Protocol: QuEChERS for Soil/Plant Matrix
This protocol provides a self-validating framework for the extraction and cleanup of terbufos residues.
1. Sample Homogenization & Weighing:
-
Rationale: To ensure a representative analytical portion.
-
Procedure:
-
Homogenize the soil or plant sample (e.g., using a blender with dry ice for plant tissues).
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
2. Extraction:
-
Rationale: To efficiently transfer analytes from the solid matrix into an organic solvent. Acetonitrile is used due to its ability to extract a wide range of pesticides with minimal co-extraction of lipids and other matrix components.
-
Procedure:
-
Add 15 mL of 1% acetic acid in acetonitrile to the sample tube. The acid helps to stabilize certain pesticides.
-
Add internal standards if required.
-
Add the QuEChERS extraction salts (e.g., 6 g anhydrous magnesium sulfate, 1.5 g sodium acetate). Magnesium sulfate facilitates the partitioning of acetonitrile from the aqueous phase of the sample, while the buffer salts control the pH.[4]
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Rationale: To remove matrix co-extractives (e.g., pigments, lipids, sugars) that can interfere with chromatographic analysis and damage instrumentation.
-
Procedure:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube.
-
The d-SPE tube should contain 150 mg anhydrous magnesium sulfate (to remove residual water), 50 mg Primary Secondary Amine (PSA) sorbent (to remove organic acids, sugars, and some pigments), and 50 mg C18 sorbent (to remove non-polar interferences like lipids).[4]
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
4. Final Extract Preparation and Analysis:
-
Rationale: To prepare the sample for injection into the analytical instrument.
-
Procedure:
-
Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial.
-
The extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[4]
-
Caption: QuEChERS experimental workflow for terbufos residue analysis.
Summary of Residue Behavior
The environmental behavior of terbufos is characterized by its rapid degradation and the subsequent formation and persistence of its oxidative metabolites.
| Compound | Typical DT50 in Soil (days) | Key Characteristics |
| Terbufos | 5 - 15 | Rapidly oxidized.[3][4] |
| Terbufos Sulfoxide | 40 - 65 | Major initial metabolite, more persistent than parent.[5][9] |
| Terbufos Sulfone | 50 - 70 | Formed more slowly, tends to be the most persistent soil metabolite.[5][9] |
Table 2: Typical 50% Disappearance Time (DT50) for terbufos and its major metabolites in soil. Note that the DT50 for metabolites reflects both their formation and subsequent degradation.[9]
Conclusion
The formation of terbufos-oxon and other oxidative metabolites is a critical aspect of the environmental chemistry and toxicology of terbufos. The transformation from the parent phosphorodithioate to its sulfoxide, sulfone, and oxon analogs is a bioactivation process, primarily driven by microbial and plant-based enzymes, that yields compounds of greater toxicity and often greater persistence. This guide underscores the necessity for analytical methods that target not just the parent compound but the entire suite of toxicologically relevant residues. For professionals in drug development and environmental safety, a thorough understanding of these metabolic pathways is essential for developing accurate models of environmental fate, assessing exposure risks, and ensuring food safety.
References
- Title: Photolysis of Terbufos.
- Title: Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application.
- Title: Terbufos - Hazard Summary.
- Title: Terbufos biodegradation: metabolic pathway.
- Title: Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application.
- Title: Pesticide residues in food – 2005.
- Title: Terbufos - Biotransformation.
- Title: TERBUFOS (167) - JMPR 2005.
- Title: Toxicity of the Insecticide Terbufos, its Oxidation Metabolites, and the Herbicide Atrazine in Binary Mixtures to Ceriodaphnia cf dubia.
- Title: Terbufos | C9H21O2PS3 | CID 25670.
- Title: Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application.
- Title: Terbufos - EXTOXNET PIP.
Sources
- 1. Terbufos | C9H21O2PS3 | CID 25670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cecas.clemson.edu [cecas.clemson.edu]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn.apub.kr [cdn.apub.kr]
- 6. researchgate.net [researchgate.net]
- 7. Terbufos - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application [kjoas.org]
- 10. Pesticide residues in food 2005 [fao.org]
- 11. nj.gov [nj.gov]
The Critical Role of Cytochrome P450 in the Bioactivation of Terbufos to the Potent Cholinesterase Inhibitor, Terbufos-oxon: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Terbufos, a widely utilized organophosphate insecticide, represents a significant concern for human health and environmental safety due to its high acute toxicity. This toxicity is not inherent to the parent compound but is primarily a consequence of its metabolic activation within the body. This technical guide provides a comprehensive examination of the pivotal role played by the cytochrome P450 (CYP450) enzyme system in the bioactivation of terbufos. The central focus is the oxidative desulfuration of terbufos to its highly toxic oxygen analog, terbufos-oxon, a potent inhibitor of acetylcholinesterase. This guide will delve into the mechanistic underpinnings of this biotransformation, identify the likely CYP450 isozymes involved based on evidence from related organophosphates, and provide detailed experimental protocols for the in-vitro characterization of this critical metabolic pathway. A thorough understanding of this process is paramount for accurate risk assessment, the development of potential antidotes, and for professionals in drug development who must consider the influence of xenobiotics on drug-metabolizing enzymes.
Introduction: Terbufos and the Imperative of Metabolic Activation
Terbufos [S-((1,1-dimethylethyl)thio)methyl O,O-diethyl phosphorodithioate] is a systemic insecticide and nematicide used to control a variety of agricultural pests.[1] Like many organophosphorothioate compounds, terbufos itself is a relatively weak inhibitor of acetylcholinesterase (AChE), the enzyme crucial for the normal functioning of the nervous system.[1] The primary mechanism of terbufos toxicity stems from its bioactivation to terbufos-oxon.[2] This metabolic conversion is a critical event, transforming the parent compound into a potent inhibitor of AChE.[2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and producing the characteristic signs of organophosphate poisoning, which can include muscle spasms, respiratory distress, and in severe cases, death.[1]
The metabolic pathway of terbufos is complex, involving multiple enzymatic reactions. Following absorption, terbufos undergoes extensive metabolism, primarily in the liver. The key toxification step is the oxidative desulfuration of the P=S bond to a P=O bond, yielding terbufos-oxon.[2] Subsequent oxidative and hydrolytic reactions lead to the formation of other metabolites, including terbufos sulfoxide and terbufos sulfone, which are also of toxicological significance.[2]
The Central Catalyst: Cytochrome P450's Role in Terbufos-oxon Formation
The conversion of terbufos to terbufos-oxon is an oxidative reaction catalyzed by the cytochrome P450 (CYP450) superfamily of monooxygenases.[2] These heme-containing enzymes are central to the metabolism of a vast array of xenobiotics, including drugs, pesticides, and environmental pollutants. While direct studies specifying the exact human CYP450 isozymes responsible for terbufos metabolism are not extensively available in the public domain, strong evidence from structurally similar organophosphates, such as chlorpyrifos and parathion, implicates several key enzymes.
Based on analogy with other organophosphorothioates, the primary candidates for the oxidative desulfuration of terbufos are:
-
CYP2B6: This enzyme has been shown to have a high catalytic efficiency for the bioactivation of chlorpyrifos to its oxon metabolite. Given the structural similarities, it is highly probable that CYP2B6 plays a significant role in the formation of terbufos-oxon.
-
CYP3A4: As one of the most abundant and versatile CYP450 enzymes in the human liver, CYP3A4 is involved in the metabolism of a wide range of xenobiotics. Its involvement in the metabolism of other organophosphates makes it a strong candidate for terbufos oxidation.
-
CYP2C19: This enzyme is also known to participate in the metabolism of various pesticides and drugs and may contribute to the bioactivation of terbufos.
The enzymatic reaction involves the transfer of an oxygen atom from molecular oxygen to the sulfur atom of the phosphorodithioate group, which is subsequently replaced by an oxygen atom to form the oxon. This bioactivation dramatically increases the electrophilicity of the phosphorus atom, enhancing its ability to phosphorylate the serine hydroxyl group in the active site of acetylcholinesterase, leading to its irreversible inhibition.
Metabolic Pathway of Terbufos
Caption: Metabolic activation of terbufos to terbufos-oxon by cytochrome P450 enzymes.
Experimental Methodologies for Studying Terbufos Metabolism In Vitro
To investigate the role of CYP450 in terbufos-oxon formation, in vitro experimental systems are indispensable. Human liver microsomes, which contain a rich complement of CYP450 enzymes, are the gold standard for such studies. Recombinant CYP enzymes, expressed in systems like baculovirus-infected insect cells or E. coli, allow for the precise determination of the contribution of individual isozymes.
Experimental Workflow: In Vitro Metabolism of Terbufos
Caption: A typical experimental workflow for studying the in vitro metabolism of terbufos.
Detailed Protocol: In Vitro Metabolism of Terbufos using Human Liver Microsomes
This protocol provides a framework for determining the rate of terbufos-oxon formation in human liver microsomes.
Materials:
-
Pooled human liver microsomes (e.g., from a reputable commercial source)
-
Terbufos (analytical standard)
-
Terbufos-oxon (analytical standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (LC-MS grade, chilled)
-
Ethyl acetate (HPLC grade)
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Vortex mixer
-
Microcentrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of terbufos and terbufos-oxon in a suitable solvent (e.g., acetonitrile or DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions, or a stock solution of NADPH in buffer.
-
Thaw the human liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine the following in order:
-
Potassium phosphate buffer (to bring the final volume to 200 µL)
-
Human liver microsomes (final concentration typically 0.2-1.0 mg/mL)
-
Terbufos (at various concentrations to determine kinetics, e.g., 0.1-100 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the reaction by adding the NADPH regenerating system or NADPH (final concentration typically 1 mM).
-
-
Reaction Termination and Extraction:
-
After a predetermined incubation time (e.g., 10-30 minutes, within the linear range of product formation), terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube for analysis. Alternatively, perform a liquid-liquid extraction with a solvent like ethyl acetate.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples by a validated LC-MS/MS method for the quantification of terbufos and terbufos-oxon.
-
Use a suitable internal standard to ensure accuracy and precision.
-
-
Data Analysis:
-
Construct a standard curve for terbufos-oxon to quantify its formation.
-
Calculate the rate of terbufos-oxon formation (e.g., in pmol/min/mg microsomal protein).
-
To determine the kinetic parameters (Km and Vmax), plot the rate of formation against the terbufos concentration and fit the data to the Michaelis-Menten equation.
-
Self-Validating System Considerations:
-
Negative Controls: Include incubations without NADPH to control for non-enzymatic degradation and incubations with heat-inactivated microsomes to confirm that the observed metabolism is enzymatic.
-
Positive Controls: Use a known substrate for the CYP isozymes of interest to confirm the metabolic competency of the microsomal preparation.
-
Linearity: Ensure that the formation of terbufos-oxon is linear with respect to both incubation time and microsomal protein concentration.
Toxicological Implications and Data Summary
The following table summarizes the acute toxicity data for terbufos. It is important to note that the toxicity of terbufos is a direct reflection of its in vivo conversion to terbufos-oxon.
| Compound | Organism | Route of Exposure | Toxicity Value | Reference |
| Terbufos | Rat | Oral | LD50: 1.4 - 9.2 mg/kg | [2] |
| Rabbit | Dermal | LD50: ~1 mg/kg | [2] | |
| Rat | Inhalation | LC50: 0.0012 - 0.0061 mg/L | [2] | |
| Terbufos-oxon | - | - | Potent AChE Inhibitor | [2] |
Conclusion and Future Directions
The cytochrome P450 system is unequivocally central to the toxicity of terbufos through its role in the bioactivation of the parent compound to the potent acetylcholinesterase inhibitor, terbufos-oxon. While the specific human CYP isozymes responsible have not been definitively elucidated for terbufos, compelling evidence from related organophosphates points towards the significant involvement of CYP2B6, CYP3A4, and CYP2C19. The in vitro methodologies outlined in this guide provide a robust framework for researchers to precisely characterize the kinetics of terbufos metabolism and to identify the specific CYP450 enzymes involved.
Future research should focus on:
-
Definitive identification of the human CYP450 isozymes responsible for terbufos-oxon formation and the determination of their specific kinetic parameters (Km and Vmax).
-
Investigation of the role of genetic polymorphisms in these CYP450 enzymes in inter-individual differences in susceptibility to terbufos toxicity.
-
Elucidation of the complete metabolic profile of terbufos in humans, including the formation and toxicity of sulfoxide and sulfone metabolites.
-
Development of in silico models to predict the metabolism and toxicity of terbufos and other organophosphates based on their chemical structure and interaction with CYP450 enzymes.
A deeper understanding of the CYP450-mediated bioactivation of terbufos is critical for improving human health risk assessment, for the development of more effective therapeutic interventions for organophosphate poisoning, and for informing regulatory decisions regarding the use of this highly toxic pesticide.
References
-
Joint FAO/WHO Meeting on Pesticide Residues. (2003). Terbufos. In Pesticide residues in food - 2003 evaluations Part II - Toxicological. Retrieved from [Link]
-
Extension Toxicology Network (EXTOXNET). (1996). Terbufos. Pesticide Information Profile. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Determination of Terbufos and Terbufos-oxon in Produce using Buffered QuEChERS and LC-MS/MS
Executive Summary
This application note details a robust protocol for the quantitation of Terbufos and its toxicologically significant metabolite, Terbufos-oxon , in high-water and pigmented produce. While Terbufos is the applied parent compound, its rapid oxidation in biological systems yields Terbufos-oxon, a potent acetylcholinesterase (AChE) inhibitor often more toxic than the parent.
To ensure regulatory compliance (which typically defines the residue as the "sum of terbufos, its oxygen analogue, and their sulfoxides/sulfones"), this method utilizes AOAC Official Method 2007.01 (Acetate Buffered QuEChERS) . This buffering is critical to prevent the hydrolysis of the base-sensitive oxon metabolite. Detection is achieved via LC-MS/MS in ESI(+) mode, offering superior sensitivity over GC-MS for these polar oxide metabolites.
Introduction & Scientific Rationale
The Metabolic Challenge
Terbufos (
-
Parent: Lipophilic (LogP ~4.5), relatively stable.
-
Oxon Metabolite: More polar, highly reactive, and susceptible to hydrolysis at alkaline pH.
Method Selection: Why Buffered QuEChERS?
Standard "Original" QuEChERS (unbuffered) often results in final extract pH values > 6.0, especially in non-acidic matrices (e.g., lettuce, cucumber). At this pH, organophosphate oxons can degrade.
-
AOAC 2007.01 uses Sodium Acetate (NaOAc) to buffer the extraction system to pH ~5.0 . This acidic environment stabilizes the P=O bond of Terbufos-oxon, ensuring accurate recovery.
-
Clean-up Strategy: While Graphitized Carbon Black (GCB) is standard for pigment removal, it possesses a planar structure that can irreversibly adsorb planar pesticides. Although Terbufos-oxon is not fully planar, its affinity for GCB can result in recovery losses (10-20%). This protocol recommends C18 + PSA for general produce, reserving minimal GCB only for high-chlorophyll matrices (e.g., spinach).
Materials and Reagents
-
LC-MS Grade Solvents: Acetonitrile (MeCN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.
-
Extraction Salts (AOAC 2007.01): 6 g MgSO₄ (anhydrous) + 1.5 g NaOAc (anhydrous).
-
dSPE Clean-up (General Fruits/Veg): 150 mg MgSO₄ + 50 mg PSA + 50 mg C18 per mL of extract.
-
Internal Standard (ISTD): Triphenylphosphate (TPP) or Terbufos-d10 (if available).
Experimental Protocol
Sample Preparation Workflow
The following diagram outlines the critical path for extraction, emphasizing the buffering step to maintain analyte stability.
Figure 1: AOAC 2007.01 Extraction workflow for Terbufos-oxon stabilization.
Step-by-Step Procedure
-
Homogenization: Comminute sample with dry ice (ratio 2:1 sample:dry ice) to prevent thermal degradation during processing.
-
Extraction:
-
Weigh 15 g (±0.1 g) of homogenate into a 50 mL centrifuge tube.
-
Add 15 mL of Acetonitrile containing 1% Acetic Acid . (The acid aids in initial pH control).
-
Add Internal Standard (e.g., 100 µL of 10 µg/mL TPP).
-
Vortex for 30 seconds to disperse solvent.
-
Add AOAC Salt Kit (6 g MgSO₄, 1.5 g NaOAc). Note: Add salts AFTER solvent to prevent caking.
-
Shake vigorously by hand or mechanical shaker (e.g., Geno/Grinder @ 1500 rpm) for 1 minute.
-
Centrifuge at >3000 RCF for 5 minutes.
-
-
dSPE Clean-up:
-
Transfer 1 mL of the supernatant (upper MeCN layer) to a 2 mL dSPE tube containing 50 mg PSA, 50 mg C18, and 150 mg MgSO₄ .
-
Caution: PSA is alkaline. Minimize contact time.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 RCF for 3 minutes.
-
-
Final Prep:
-
Transfer 200 µL of cleaned extract to an autosampler vial.
-
Dilute with 800 µL of Water + 0.1% Formic Acid (matches mobile phase A). This "dilute-and-shoot" approach improves peak shape for early-eluting polar oxons and reduces matrix effects.
-
Instrumental Analysis (LC-MS/MS)
Chromatographic Conditions
-
Column: C18 (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Note: Methanol is preferred over Acetonitrile for OPs to enhance ionization efficiency.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2-5 µL.
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI) Positive.
-
Acquisition Mode: Dynamic MRM (dMRM).
Table 1: MRM Transitions for Terbufos and Metabolites
| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) | Retention Time (min)* |
| Terbufos | 289.1 | 103.0 | 233.1 | 25 / 10 | 8.5 |
| Terbufos-oxon | 273.1 | 103.0 | 217.1 | 20 / 12 | 6.2 |
| Terbufos Sulfoxide | 305.1 | 187.0 | 243.0 | 15 / 10 | 5.8 |
| Terbufos Sulfone | 321.1 | 171.0 | 265.0 | 15 / 10 | 6.0 |
Note: Retention times are estimates based on a standard C18 gradient. Terbufos-oxon (P=O) is more polar than the parent (P=S) and will elute earlier.
Validation & Quality Control
To ensure the method is "self-validating" and trustworthy (E-E-A-T), the following criteria must be met:
-
Linearity: Calibration curves (1 – 100 ng/mL) must yield
. -
Matrix Effects (ME): Calculate ME using the formula:
-
If ME is > ±20%, use Matrix-Matched Calibration standards prepared in blank matrix extract.
-
-
Recovery: Spike blank matrix at 10 ng/g (LOQ) and 100 ng/g. Acceptable recovery range: 70–120% with RSD < 20%.
-
Stability Check: Inject a known standard every 10 samples. If the area count drops >15%, clean the MS source or replace the inlet filter.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery of Oxon | pH > 6 during extraction. | Ensure NaOAc salts are used. Add 1% Acetic Acid to MeCN solvent. |
| Low Recovery of Oxon | Degradation by PSA. | Reduce dSPE contact time. Add 10 µL of 5% Formic Acid to the final vial immediately after dSPE. |
| Poor Peak Shape | Solvent mismatch. | Dilute final extract with aqueous Mobile Phase A (as described in Step 4.2). |
| Signal Suppression | Co-eluting matrix lipids. | Use C18 in dSPE step. Switch to MeOH-based mobile phase to alter selectivity. |
References
-
AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.
-
U.S. EPA. (2012). Environmental Chemistry Method for Terbufos and its Metabolites in Soil and Sediment (MRID 49127101).
-
European Commission. (2022). EU Pesticides Database - Terbufos Residue Definition.
- Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal
Application Note: High-Sensitivity LC-MS/MS Quantitation of Terbufos-oxon in Biological Fluids
This Application Note is designed for researchers and toxicologists requiring a robust, validated protocol for the quantification of Terbufos-oxon in biological fluids (plasma, urine). It prioritizes scientific rigor, addressing the specific challenges of organophosphate instability and matrix interference.
Executive Summary
Terbufos is a potent organophosphate (OP) insecticide. While the parent compound is toxic, its oxidative metabolite, Terbufos-oxon (Terbufoxon), is the primary inhibitor of acetylcholinesterase (AChE) and represents the critical bio-marker for acute toxicity and exposure severity.
Quantifying Terbufos-oxon in biological fluids is analytically challenging due to:
-
Rapid Degradation: The P=O bond makes the oxon susceptible to hydrolysis by serum esterases (e.g., paraoxonase).
-
Matrix Complexity: Phospholipids in plasma can suppress ionization in ESI+ mode.
-
Thermal Instability: Traditional GC-MS methods often degrade the oxon; LC-MS/MS is the required gold standard.
This protocol details a Salting-Out Liquid-Liquid Extraction (SALLE) coupled with LC-MS/MS , ensuring high recovery and minimizing degradation during processing.
Chemical Identity & Mechanism
Understanding the metabolic pathway is essential for accurate analysis. Terbufos undergoes oxidative desulfuration (P=S
Metabolic Pathway Diagram
Figure 1: Metabolic activation of Terbufos to Terbufos-oxon and subsequent degradation.[1] The Oxon is the transient, high-toxicity intermediate.
Sample Collection & Stabilization (Critical Step)
Expert Insight: The most common cause of assay failure for OP oxons is not the instrument, but the sample collection. Terbufos-oxon degrades within minutes in unpreserved blood at room temperature.
Protocol:
-
Collection: Draw whole blood into Sodium Fluoride/Potassium Oxalate (Grey Top) tubes.
-
Why? Fluoride inhibits esterases that hydrolyze the oxon.
-
-
Acidification: Immediately transfer plasma/urine to cryovials containing 10 µL of 50% Formic Acid per 1 mL of sample.
-
Target pH: ~3.0–4.0 (Stabilizes the phosphate ester bond).
-
-
Storage: Flash freeze at -80°C immediately. Stability is validated for <30 days.
Analytical Procedure
A. Reagents and Standards
-
Target Analyte: Terbufos-oxon (CAS: 56070-16-7).
-
Internal Standard (IS): Terbufos-d10 (preferred) or a structural analog like Diazinon-d10 if specific IS is unavailable.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Formate, Formic Acid.
B. Sample Preparation: Salting-Out Liquid-Liquid Extraction (SALLE)
SALLE is chosen over SPE for this application because it effectively precipitates proteins and separates the hydrophobic oxon from polar urinary/plasma interferences without the cost of SPE cartridges.
Step-by-Step Workflow:
-
Thaw: Thaw samples on ice (never at room temperature).
-
Aliquot: Transfer 200 µL of plasma/urine to a 2.0 mL polypropylene tube.
-
IS Addition: Add 20 µL of Internal Standard solution (100 ng/mL in ACN). Vortex 10 sec.
-
Salting Out: Add 100 µL of 5 M Ammonium Acetate (saturated solution).
-
Mechanism:[2] Increases ionic strength, forcing organic analytes out of the aqueous phase.
-
-
Extraction: Add 600 µL of Acetonitrile .
-
Agitation: Vortex vigorously for 1 min, then shake/tumble for 10 min.
-
Phase Separation: Centrifuge at 10,000 x g for 5 min at 4°C.
-
Result: Three layers (Precipitated protein pellet
Aqueous layer Organic supernatant).
-
-
Transfer: Transfer 400 µL of the top organic layer to a clean vial.
-
Concentration: Evaporate to dryness under Nitrogen at 35°C (Do not exceed 40°C).
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50) . Vortex and transfer to LC vial.
Analytical Workflow Diagram
Figure 2: SALLE workflow optimized for heat-labile organophosphates.
Instrumental Conditions (LC-MS/MS)
Liquid Chromatography[3][4][5][6]
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6 µm C18, 100 x 2.1 mm).
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 5 µL.
-
Mobile Phases:
-
A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Note: Methanol is preferred over Acetonitrile for OPs to improve peak shape and sensitivity.
-
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold |
| 1.0 | 10 | Desalting |
| 6.0 | 95 | Elution of Analytes |
| 8.0 | 95 | Wash |
| 8.1 | 10 | Re-equilibration |
| 10.0 | 10 | End |
Mass Spectrometry[2][3][4][5][7][8][9][10][11][12][13][14]
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.
-
Source Temp: 350°C (Avoid excessive heat to prevent in-source fragmentation).
-
Capillary Voltage: 3.5 kV.
MRM Transitions (Multiple Reaction Monitoring): Note: Terbufos-oxon transitions are derived from the parent structure logic and confirmed OP fragmentation patterns. Always optimize collision energy (CE) on your specific instrument.
| Analyte | Precursor (m/z) | Product (m/z) | Type | Approx CE (eV) | Logic |
| Terbufos-oxon | 273.1 | 217.1 | Quantifier | 15 | Loss of isobutylene ( |
| 273.1 | 103.0 | Qualifier | 30 | Phosphorothioate core | |
| Terbufos (Parent) | 289.1 | 233.1 | Quantifier | 10 | Loss of isobutylene |
| 289.1 | 103.0 | Qualifier | 25 | Phosphorodithioate core | |
| Terbufos-d10 (IS) | 299.1 | 243.1 | Quantifier | 10 | Deuterated shift |
Expert Tip: The transition 273
Method Validation Criteria (FDA/EMA Guidelines)
To ensure the method is "self-validating" and trustworthy, the following criteria must be met during setup:
-
Linearity:
over the range of 0.5 – 100 ng/mL. -
Matrix Effect (ME):
-
Calculate:
. -
Acceptance: 85-115%. If ME < 80% (suppression), switch to a phospholipid removal SPE plate (e.g., Ostro or HybridSPE).
-
-
Recovery:
-
Compare pre-extraction spike vs. post-extraction spike.
-
Target: > 70% recovery is acceptable for bioanalysis if consistent.
-
-
Stability Check:
-
Process a QC sample and leave it in the autosampler for 12 hours. Re-inject. If signal drops >15%, the oxon is hydrolyzing in the reconstituted solvent. Fix: Lower the autosampler temperature to 4°C.
-
Troubleshooting & Expert Notes
-
Ghost Peaks: Organophosphates are "sticky." If you see carryover, change the needle wash to 50:50 ACN:Isopropanol + 0.1% Formic Acid.
-
Isomer Separation: Terbufos-oxon may have sulfoxide/sulfone analogs.[1][3][4][5] Ensure the gradient is shallow enough (10% to 95% over 5 mins) to separate the Oxon (less polar) from its Sulfoxide (more polar).
-
Safety: Terbufos-oxon is an extremely potent neurotoxin. Handle all standards in a fume hood and use double-gloving. Neutralize waste with 10% bleach (alkaline hydrolysis destroys the oxon).
References
-
Centers for Disease Control and Prevention (CDC). (2005). Third National Report on Human Exposure to Environmental Chemicals. (Context on OP metabolite monitoring). Link
-
U.S. Environmental Protection Agency (EPA). (2012). Analytical Chemistry Methods for Terbufos and Metabolites.[6][3][4][5] (Source for parent compound transitions and extraction logic). Link
-
Food and Agriculture Organization (FAO). Pesticide Residues in Food - Terbufos. (Metabolic pathway and degradation data). Link
-
Agilent Technologies. (2017).[7] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. (Technical basis for OP MRM optimization). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. wwwn.cdc.gov [wwwn.cdc.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. fao.org [fao.org]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. agilent.com [agilent.com]
determination of Terbufos-oxon and its metabolites in a single run
Application Note: Simultaneous Determination of Terbufos-oxon and Metabolites in Agricultural Matrices via LC-MS/MS
Executive Summary
This protocol details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantitation of Terbufos and its five toxicologically significant metabolites: Terbufos-oxon , Terbufos sulfoxide , Terbufos sulfone , Terbufos-oxon sulfoxide , and Terbufos-oxon sulfone .
While traditional methods often employ oxidation steps to convert all species into a single analyte (Terbufos sulfone) for GC analysis, this method preserves individual speciation. This is critical for accurate toxicological risk assessment, as the oxon metabolites are potent acetylcholinesterase (AChE) inhibitors. The method addresses the critical analytical challenge of isobaric interference between the parent compound and the oxon-sulfoxide metabolite using optimized chromatographic resolution.
Introduction & Scientific Rationale
Terbufos is an organophosphate insecticide and nematicide.[1][2] Its toxicity stems from its metabolic activation in biological systems. The parent compound (P=S) is desulfurated to the oxon (P=O) form, which binds irreversibly to AChE. Both the parent and the oxon can be further oxidized at the thioether moiety to form sulfoxides and sulfones.
The "Single Run" Challenge: Developing a single-run method is complicated by two sets of isobaric pairs that share the same nominal mass and often similar fragmentation patterns:
-
Terbufos (MW 288) and Terbufos-oxon sulfoxide (MW 288).
-
Terbufos sulfoxide (MW 304) and Terbufos-oxon sulfone (MW 304).
Successful analysis requires a chromatographic method capable of resolving these pairs to prevent false positives or quantitative bias.
Figure 1: Terbufos Metabolic Pathway & Isobaric Interferences
Caption: Metabolic pathway of Terbufos showing oxidative conversion to oxons and sulfones, highlighting isobaric pairs that require chromatographic separation.
Experimental Protocol
Reagents and Standards
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Ammonium Formate (10 mM), Formic Acid (0.1%).
-
Extraction Salts: QuEChERS Acetate Buffer (AOAC 2007.01 method: 6g MgSO4, 1.5g NaOAc).
-
Internal Standard: Terbufos-d10 or Triphenylphosphate (TPP).
Sample Preparation (Modified QuEChERS)
The acetate-buffered QuEChERS method is selected to maintain a pH of ~5-5.5, preventing the base-catalyzed degradation of the base-sensitive oxon and sulfone metabolites.
Step-by-Step Workflow:
-
Homogenization: Weigh 10.0 g of homogenized sample (e.g., corn, soil, fruit) into a 50 mL centrifuge tube.
-
Hydration (if dry): If sample moisture is <80%, add water to reach 10 mL total aqueous volume.
-
Extraction: Add 10 mL Acetonitrile (containing 1% Acetic Acid). Vortex for 1 min.
-
Salting Out: Add QuEChERS salts (6g MgSO4, 1.5g NaOAc). Shake vigorously by hand for 1 min.
-
Centrifugation: Centrifuge at 4000 rpm for 5 min.
-
Clean-up (dSPE): Transfer 1 mL of supernatant to a dSPE tube containing 150 mg MgSO4 and 50 mg PSA (Primary Secondary Amine). Note: For high-fat matrices like corn, add 50 mg C18.
-
Final Spin: Vortex and centrifuge at 10,000 rpm for 3 min.
-
Filtration: Filter supernatant through a 0.2 µm PTFE filter into an LC vial.
Figure 2: Sample Preparation Workflow
Caption: Modified QuEChERS extraction workflow optimized for stability of organophosphate metabolites.
Instrumental Method (LC-MS/MS)
Liquid Chromatography Parameters:
-
System: UHPLC (e.g., Agilent 1290, Shimadzu Nexera, Waters Acquity).
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Vol: 2 µL.
-
Column Temp: 40°C.
Gradient Program:
| Time (min) | %B | Rationale |
|---|---|---|
| 0.00 | 10 | Initial hold for polar oxon-sulfoxides |
| 1.00 | 10 | Ensure retention of polar metabolites |
| 8.00 | 95 | Elute non-polar Parent Terbufos |
| 10.00 | 95 | Wash column |
| 10.10 | 10 | Re-equilibration |
| 13.00 | 10 | Ready for next injection |
Mass Spectrometry Parameters:
-
Source: Electrospray Ionization (ESI) Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
Gas Flow: 10 L/min.
MRM Transition Table: Note: Collision Energies (CE) are instrument-dependent and should be optimized. Typical values provided.
| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | CE (eV) | RT (approx) |
| Terbufos-oxon sulfoxide | 289.1 | 187.0 | 233.0 | 15 | 2.5 min |
| Terbufos-oxon sulfone | 305.1 | 171.0 | 249.0 | 18 | 3.1 min |
| Terbufos-oxon | 273.1 | 217.1 | 103.0 | 20 | 4.2 min |
| Terbufos sulfoxide | 305.1 | 187.0 | 249.0 | 12 | 5.0 min |
| Terbufos sulfone | 321.1 | 171.0 | 265.0 | 15 | 5.8 min |
| Terbufos (Parent) | 289.1 | 233.0 | 103.0 | 10 | 8.5 min |
Critical Separation Note:
-
Terbufos-oxon sulfoxide (RT ~2.5 min) and Terbufos (RT ~8.5 min) share the 289 > 233 transition. The widely different retention times on a C18 column (due to polarity differences) ensure no interference.
-
Terbufos-oxon sulfone (RT ~3.1 min) and Terbufos sulfoxide (RT ~5.0 min) share mass 305. They must be chromatographically resolved. The gradient starts at 10% B to retain the polar oxon-sulfone, ensuring it elutes well before the sulfoxide.
Validation & Quality Assurance
To ensure data integrity (Trustworthiness/E-E-A-T), the following criteria must be met:
-
Linearity: Calibration curves (1–100 ng/mL) must have R² > 0.99.
-
Recovery: Spiked samples at 10 and 100 µg/kg should yield 70–120% recovery.
-
Matrix Effects: Compare slopes of solvent standards vs. matrix-matched standards. If suppression >20%, use matrix-matched calibration.
-
Identification: Retention time deviation < ±0.1 min; Ion ratio (Quant/Qual) within ±30% of standard.
References
-
U.S. EPA. (2012). Environmental Chemistry Method for Terbufos, Terbufos Sulfoxide and Terbufos Sulfone in Soil and Sediment using LC-MS/MS.[3][4] MRID 49057601.[4] Link
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7786EN. Link
-
Shimadzu Corporation. (2013). Targeted Screening and Quantification of Pesticide Residuals in Tobaccos by Ultra Fast LC/MS/MS.[5] Application Note. Link
-
FAO/WHO. (2005). Pesticide Residues in Food: Terbufos Evaluations - Residues. JMPR Reports. Link
-
Wilson, C., et al. (2014). Rapid detection of terbufos in stomach contents using desorption electrospray ionization mass spectrometry.[6][7] Journal of Veterinary Diagnostic Investigation. Link[7]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application [kjoas.org]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Minimizing Ion Suppression for Terbufos-oxon in LC-ESI-MS/MS
Topic: Minimizing Ion Suppression of Terbufos-oxon in Electrospray Ionization (ESI) Audience: Researchers, Senior Scientists, Drug Development Professionals Version: 2.0 (Current as of 2026)
Introduction: The "Hidden Killer" in Residue Analysis
Welcome to the Technical Support Center. You are likely here because you are observing low sensitivity, poor reproducibility, or shifting retention times for Terbufos-oxon (the toxic oxygen analog of Terbufos) in your LC-MS/MS assays.
Unlike its parent compound Terbufos , which is highly lipophilic (logP ~4.5), Terbufos-oxon is more polar (logP ~2.7) and chemically reactive. This physicochemical shift moves it into a chromatographic region often crowded with polar matrix interferences—phospholipids, organic acids, and pigments—that compete for charge in the Electrospray Ionization (ESI) source. This phenomenon, known as Ion Suppression , is the primary cause of signal loss and quantification errors.
This guide provides a validated, mechanistic approach to eliminating these effects through optimized sample preparation, chromatography, and mass spectrometry.
Module 1: Sample Preparation – The First Line of Defense
Objective: Remove the "invisible" suppressors (phospholipids and co-extractives) before they reach the ion source.
The Protocol: Optimized QuEChERS for Terbufos-oxon
Standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is effective, but the dispersive Solid Phase Extraction (dSPE) step must be tailored for the Oxon metabolite to prevent analyte loss while ensuring cleanup.
Step-by-Step Workflow
-
Extraction:
-
Weigh 10 g homogenized sample (e.g., fruit/vegetable matrix).
-
Add 10 mL Acetonitrile (ACN). Why? ACN precipitates proteins and extracts a wide polarity range.
-
Add Salts: 4 g MgSO₄, 1 g NaCl, 1 g Na-Citrate, 0.5 g Na-Hydrogencitrate.
-
Shake vigorously (1 min) and centrifuge (3000 x g, 5 min).
-
-
Cleanup (dSPE) – Critical Decision Point: Transfer 1 mL of supernatant to a dSPE tube containing specific sorbents. Use the table below to select the correct mix.
| Sorbent | Function | Suitability for Terbufos-oxon | Recommendation |
| PSA (Primary Secondary Amine) | Removes sugars, fatty acids, organic acids.[1][2] | High. Terbufos-oxon is stable in PSA, unlike some base-sensitive pesticides. | REQUIRED (25-50 mg/mL) |
| C18 (Octadecyl) | Removes non-polar lipids/fats. | High. Essential for fatty matrices (avocado, oils). Does not retain the polar Oxon. | REQUIRED for fatty samples (25-50 mg/mL) |
| GCB (Graphitized Carbon Black) | Removes pigments (chlorophyll, carotenoids). | CAUTION. GCB can irreversibly bind planar molecules. While Terbufos-oxon is not planar, high GCB loads can cause loss. | Use Minimal Amount (<7.5 mg/mL) only if sample is highly pigmented (e.g., spinach). |
-
Final Prep:
-
Vortex dSPE tube (30 sec) and centrifuge.
-
Dilution: Dilute the final extract 1:1 or 1:4 with mobile phase A (Water + Ammonium Formate).
-
Why? "Dilute-and-shoot" is the simplest way to reduce matrix load. The loss in absolute concentration is often offset by the gain in ionization efficiency (reduced suppression).
-
Module 2: Chromatographic Optimization – The Separation
Objective: Physically separate Terbufos-oxon from the "Suppression Zone" (solvent front and phospholipid elution region).
The Mechanism of Separation
Ion suppression is most severe at the beginning of the run (unretained salts) and the end of the gradient (eluting phospholipids). Terbufos-oxon, being moderately polar, risks co-eluting with early matrix components if the gradient is too fast.
Caption: Chromatographic strategy to elute Terbufos-oxon in the "Safe Zone" between polar salts and non-polar lipids.
Recommended LC Parameters
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters ACQUITY BEH), 1.8 µm or 3.5 µm particle size.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Why? Ammonium ions facilitate [M+H]+ formation and buffer the pH.
-
-
Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN).
-
Note: MeOH often provides better solvation for phosphonates, potentially enhancing signal, though ACN gives sharper peaks.
-
-
Gradient:
-
Hold low organic (e.g., 5-10% B) for 1 min to elute salts.
-
Ramp to 100% B over 8-10 mins.
-
Crucial: Ensure Terbufos-oxon elutes after the initial solvent front (k' > 2).
-
Module 3: Mass Spectrometry – The Detection
Objective: Select specific transitions and source parameters that maximize signal-to-noise.
MRM Transitions (Multiple Reaction Monitoring)
Terbufos-oxon (MW 272.4) forms a protonated precursor [M+H]+ at m/z 273 .
| Precursor Ion (m/z) | Product Ion (m/z) | Type | Mechanism |
| 273.1 | 103.0 | Quantifier | Cleavage of the [t-butyl-S-CH₂]⁺ side chain. This is the most abundant and stable fragment. |
| 273.1 | 217.1 | Qualifier | Loss of isobutene (56 Da) from the t-butyl group. Characteristic of t-butyl containing organophosphates. |
Source Optimization
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Desolvation Temperature: 350°C - 500°C (Higher temps help desolvate the less volatile aqueous mobile phase).
-
Gas Flow: High desolvation gas flow (800-1000 L/hr) is critical to break up droplets and reduce suppression.
Module 4: Validation & Troubleshooting
Quantifying Matrix Effects (ME)
You cannot minimize what you do not measure. Calculate ME% for every new matrix.
-
ME = 0%: No effect.
-
ME < 0%: Ion Suppression (Signal loss).
-
ME > 0%: Ion Enhancement (Signal gain).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Sensitivity (High Suppression) | Co-eluting matrix at retention time. | 1. Dilute extract (1:5 or 1:10).2. Change gradient to shift retention time.3. Switch MeOH to ACN (or vice versa) to alter selectivity. |
| Poor Peak Shape (Tailing) | Interaction with silanols or metal ions. | 1. Ensure 5mM Ammonium Formate is in Mobile Phase A.2. Check column age/guard column. |
| Signal Drift over time | Source contamination (Phospholipid buildup). | 1. Implement a "sawtooth" gradient wash (95% B) at end of every run.2. Use a divert valve to send the first 1-2 mins (salts) to waste. |
| Inconsistent Quantitation | Lack of Internal Standard correction. | Use a Stable Isotope Labeled IS. Best: Terbufos-d10 . If unavailable, use Terbufos-oxon-d10 (custom) or a structural analog like Ethoprophos . |
FAQ: Frequently Asked Questions
Q: Can I use GC-MS instead of LC-MS/MS for Terbufos-oxon? A: Yes, but with caution. Terbufos-oxon is thermally labile and can degrade in a hot GC injector port, leading to poor sensitivity and non-linear calibration. LC-ESI-MS/MS is the preferred "soft" ionization technique for this polar, heat-sensitive metabolite.
Q: Why do I see Terbufos-oxon in my "blank" samples? A: This is likely "carryover" or in-source oxidation.
-
Carryover: Terbufos is sticky. Use a needle wash with high organic content (e.g., 50:50 ACN:Isopropanol).
-
In-Source Oxidation: If you are analyzing parent Terbufos in the same run, high source temperatures can artificially convert trace Terbufos to Terbufos-oxon. Monitor the chromatographic resolution; if they co-elute, you cannot distinguish "real" oxon from "artifact" oxon.
Q: Is APCI better than ESI for this compound? A: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than ESI. However, APCI requires thermal vaporization, which risks degrading the oxon. ESI is standard, provided you use the cleanup steps outlined in Module 1.
References
-
Food and Agriculture Organization (FAO). Terbufos (167) - Pesticide Residues in Food. (Evaluations of toxicology and residue chemistry, identifying Oxon as a key metabolite). Link
-
U.S. Environmental Protection Agency (EPA). Terbufos: Human Health Risk Assessment. (Details on toxic metabolites and common detection methods). Link
-
National Institutes of Health (PubChem). Terbufos Oxon - Compound Summary. (Physicochemical properties: MW 272.4, LogP). Link
-
Agilent Technologies. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.[5] (Application note demonstrating dSPE and MRM optimization for organophosphates). Link
-
Waters Corporation. A Smart Clean-up Approach to Reduce Matrix Effects and Isobaric Interference. (Guide on using specific sorbents like PSA/C18 to minimize suppression).[2] Link
Sources
Technical Support Center: Terbufos-oxon Stability in Sample Extracts
Status: Operational Subject: Troubleshooting Stability Issues for Terbufos-oxon (Terbufos O-analog) Audience: Analytical Chemists, Toxicologists, and QC Researchers
Executive Summary: The "Oxon" Challenge
Terbufos-oxon (the oxygen analog of Terbufos) represents a critical analytical challenge. While the parent compound (Terbufos) is susceptible to oxidation, the oxon metabolite is significantly more susceptible to hydrolysis , particularly in alkaline environments and protic solvents.
This guide moves beyond standard protocols to address the mechanistic causes of analyte loss. If you are observing poor recovery, disappearing spikes, or non-linear calibration curves, the root cause likely lies in pH control , solvent choice , or thermal degradation during injection.
Module 1: Solvent & Standard Preparation
Q: My Terbufos-oxon standards degrade rapidly in the refrigerator. What solvent should I be using?
A: Switch immediately from Methanol (MeOH) to Acetonitrile (MeCN) or Toluene.
The Mechanism: Organophosphate oxons possess a polarized P=O bond that is highly electrophilic. Methanol is a protic solvent with nucleophilic properties. Over time, methanol can attack the phosphorus center, leading to methanolysis (transesterification), where the ethyl groups are replaced by methyl groups, or the P-S bond is cleaved.
Protocol Recommendation:
-
Stock Solutions: Prepare primary stocks in Toluene or Acetonitrile (HPLC grade or higher).
-
Working Standards: Dilute only in Acetonitrile .
-
Avoid: Methanol and Ethanol for long-term storage.
| Solvent | Stability Rating | Risk Factor |
| Toluene | High | Minimal (Best for GC-MS) |
| Acetonitrile | High | Low (Best for LC-MS/MS) |
| Methanol | Low | High (Nucleophilic attack/Solvolysis) |
| Water (pH > 7) | Critical Failure | Rapid Hydrolysis |
Module 2: Extraction & pH Control (QuEChERS)
Q: I am using the original QuEChERS method (Unbuffered) for produce, but recovery is inconsistent (<60%). Why?
A: You are likely experiencing pH-driven hydrolysis. You must use a Buffered QuEChERS method.
The Mechanism: Terbufos-oxon hydrolyzes rapidly at pH > 7 . Many fruit and vegetable matrices (e.g., spinach, lettuce) can raise the pH of the final extract if unbuffered salts are used. Conversely, highly acidic conditions (pH < 2) can also catalyze degradation. The "Sweet Spot" for stability is pH 4.5 – 5.5 .
Corrective Protocol (Buffered Extraction): Do not use the "Original" (NaCl/MgSO4 only) method. Adopt one of the following buffered standards:
-
AOAC 2007.01 (Acetate Buffer): Uses Sodium Acetate. Maintains pH ~4.8. (Preferred for OPs)
-
EN 15662 (Citrate Buffer): Uses Sodium Citrate/Disodium Citrate. Maintains pH ~5.0–5.5.
Workflow Visualization:
Figure 1: Decision pathway for selecting QuEChERS salts to prevent hydrolytic degradation.
Module 3: Biological Matrices (Blood/Tissue)
Q: Spiked recovery in blood samples drops to 0% within hours. Is it binding to proteins?
A: It is likely enzymatic degradation, not just protein binding.
The Mechanism: Blood and tissue contain active esterases (such as acetylcholinesterase and butyrylcholinesterase) and phosphotriesterases . These enzymes are designed by evolution to scavenge or hydrolyze organophosphates. In a fresh sample, they will destroy Terbufos-oxon rapidly, even at room temperature.
Stabilization Protocol:
-
Temperature: Process samples on ice immediately. Store at -80°C (not -20°C) if analysis is delayed >24 hours.
-
Chemical Inhibition:
-
Add Sodium Fluoride (NaF) (approx. 1% w/v) to the collection tube. Fluoride inhibits general esterase activity.
-
Note: Acidification (pH 4) with dilute HCl or Formic Acid also denatures enzymes and stabilizes the P=O bond, but may precipitate proteins.
-
Module 4: Instrumental Analysis (GC vs. LC)
Q: I see tailing peaks and poor sensitivity on GC-MS, but my LC-MS/MS results are fine. Is my GC inlet dirty?
A: Terbufos-oxon is thermally labile. You are likely degrading the compound in the GC injector.
The Mechanism: The P=O bond in oxons is less thermally stable than the P=S bond in the parent Terbufos. At injector temperatures of 250°C+, Terbufos-oxon can undergo thermal elimination , breaking down before it reaches the column.
Troubleshooting Guide:
| Feature | GC-MS Recommendation | LC-MS/MS Recommendation |
| Status | Not Recommended (unless optimized) | Gold Standard |
| Inlet Temp | Lower to 200°C–220°C (Pulsed Splitless) | N/A (Electrospray Ionization is "soft") |
| Liner | Deactivated, baffled liner. Change daily. | N/A |
| Additives | Use Analyte Protectants (e.g., Sorbitol, Gulonolactone) to coat active sites. | Use Formic Acid/Ammonium Formate in mobile phase. |
Visualizing the Degradation Pathway:
Figure 2: The vulnerability of Terbufos-oxon to thermal and hydrolytic degradation compared to the parent compound.
Optimized Extraction Protocol (Self-Validating)
To ensure data integrity, follow this "Buffered Acetate" protocol.
-
Weigh: 10g homogenized sample into a 50mL centrifuge tube.
-
Acidify (Critical Step): Add 100 µL of 5% Formic Acid to the sample before solvent addition to neutralize enzymes and adjust pH.
-
Extract: Add 10 mL Acetonitrile . Shake vigorously for 1 min.
-
Buffer: Add AOAC 2007.01 Salts (6g MgSO4, 1.5g NaOAc).
-
Why? The exothermic reaction of MgSO4 generates heat. Adding salts after solvent prevents the sample from "cooking" in the heat before the solvent extracts the analyte.
-
-
Centrifuge: 3000 RCF for 5 mins.
-
Cleanup (dSPE): Transfer supernatant to dSPE tube containing PSA + C18 .
-
Caution: PSA (Primary Secondary Amine) raises pH. Do not leave the extract in contact with PSA for >5 minutes. Centrifuge and separate immediately.
-
References
-
AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link
- Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal
Technical Support Center: Gas Chromatography (GC) Analysis of Terbufos-oxon
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting the appropriate Gas Chromatography (GC) column for the separation of Terbufos-oxon. Our approach moves beyond simple step-by-step instructions to explain the fundamental causality behind experimental choices, ensuring robust and reliable analytical outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the critical chemical properties of Terbufos and its metabolite, Terbufos-oxon, that influence GC column selection?
A1: Understanding the physicochemical properties of your analyte is the cornerstone of method development. For Terbufos and its primary metabolite, Terbufos-oxon, the following are key considerations:
-
Polarity: Terbufos is a relatively non-polar organophosphorus pesticide with a high octanol-water partition coefficient (log Kow = 4.48).[1] Its oxon metabolite is slightly more polar but is still well-suited for analysis on low- to mid-polarity stationary phases.
-
Thermal Stability: Organophosphorus pesticides are susceptible to thermal degradation, especially at high temperatures in the GC inlet.[2] Terbufos, for instance, begins to decompose at temperatures exceeding 120°C.[1] This makes it imperative to use a highly inert system and to optimize the injector temperature to ensure analyte integrity.
-
Volatility: Terbufos has a boiling point of approximately 69°C at 0.01 mmHg, indicating it is sufficiently volatile for GC analysis.[1]
-
Active Moieties: The phosphorus and sulfur moieties in Terbufos and its metabolites can interact with active sites (free silanol groups) within the GC system, including the column, liner, and seals. This interaction is a primary cause of poor peak shape (tailing), reduced response, and poor reproducibility.[2][3]
Q2: What is the recommended starting GC column for separating Terbufos-oxon?
A2: For a robust, general-purpose method, the recommended starting point is a low-polarity, "5% phenyl" type stationary phase. Specifically, a column with a 5% Phenyl / 95% Dimethylpolysiloxane phase is the industry standard for broad-scope pesticide analysis, including organophosphates.[2]
Causality: This phase provides an excellent balance of selectivity for a wide range of pesticides. Its predominantly non-polar character is ideal for the non-polar nature of Terbufos, while the 5% phenyl content offers a subtle "pi-pi" interaction capability that aids in separating analytes with aromatic features and resolving closely related compounds. Columns designated as "ms" (e.g., DB-5ms, TG-5MS) are highly recommended as they are processed for low bleed, making them ideal for sensitive detectors like Mass Spectrometers (MS).[2]
Q3: My Terbufos-oxon peak is tailing and the response is low. What's wrong?
A3: This is a classic symptom of analyte interaction with active sites in the chromatographic system. Organophosphorus pesticides are notoriously sensitive to this issue.[3] The troubleshooting workflow below will help you systematically identify and resolve the problem.
Caption: Troubleshooting logic for poor Terbufos-oxon peak performance.
Expert Insight: The single most effective solution is often replacing the inlet liner. Over time, non-volatile matrix components accumulate in the liner, creating active sites that degrade sensitive analytes. Using a liner with a taper and deactivated glass wool can further protect the analytical column and improve sample vaporization.[2]
Q4: I'm struggling with a co-eluting peak from my sample matrix. Should I change my column?
A4: Before changing the column, simple modifications to your current method can often resolve co-elutions. However, if these fail, switching to a column with a different selectivity is the logical next step.
Caption: Decision workflow for resolving matrix co-elutions.
Causality: A 35% Phenyl-methylpolysiloxane phase (e.g., Agilent J&W DB-35ms Ultra Inert) provides orthogonal selectivity compared to a 5% phenyl phase.[3] The increased phenyl content enhances shape selectivity and pi-pi interactions, which can significantly alter the elution order of analytes and interferences, often resolving the co-elution without extensive method redevelopment.[3]
Recommended GC Columns & Parameters
The table below summarizes recommended columns for Terbufos-oxon analysis, providing a clear comparison for selection.
| Parameter | Recommendation 1 (Starting Column) | Recommendation 2 (Orthogonal Selectivity) | Justification |
| Stationary Phase | 5% Phenyl-methylpolysiloxane | 35% Phenyl-methylpolysiloxane | Rec 1: General purpose, excellent for a wide range of pesticides. Rec 2: Provides different selectivity to resolve complex matrix interferences.[3] |
| Manufacturer P/N (Example) | Agilent J&W DB-5ms Ultra Inert | Agilent J&W DB-35ms Ultra Inert | Use of "Ultra Inert" or equivalent is critical to prevent analyte degradation.[3] |
| Dimensions (L x ID) | 30 m x 0.25 mm | 30 m x 0.25 mm | Standard dimension providing a good balance of resolution and analysis time. |
| Film Thickness | 0.25 µm | 0.25 µm | Standard thickness suitable for most pesticide residue applications. |
| Typical Max Temperature | 325/350 °C | 300/320 °C | Provides a wide operating range for method optimization. |
Experimental Protocol: GC-MS Setup for Terbufos-oxon Analysis
This protocol provides a robust starting point for method development. It is designed for a standard GC-MS system.
Objective: To establish a baseline GC-MS method for the detection and quantification of Terbufos-oxon.
Materials:
-
GC-MS system with autosampler
-
Recommended GC Column (e.g., DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm)
-
Deactivated split/splitless liner with deactivated quartz wool
-
Helium (99.999% purity or higher)
-
Terbufos-oxon analytical standard
Procedure:
-
System Preparation & Installation:
-
Install a new, deactivated inlet liner and septum.
-
Install the analytical column. Condition the column according to the manufacturer's instructions (typically ramping to 10°C below the maximum isothermal temperature and holding for 1-2 hours).
-
Perform an instrument leak check to ensure system integrity.
-
-
GC Method Parameters:
-
Inlet: Splitless mode
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium
-
Flow Rate: 1.2 mL/min (Constant Flow mode)
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 minute
-
Ramp 1: 25°C/min to 180°C
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes
-
-
Rationale: The initial low temperature helps focus the analytes on the column. The two-step ramp provides good separation of early-eluting compounds and then efficiently elutes higher-boiling analytes like Terbufos-oxon.
-
-
MS Method Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Target Ions for Terbufos-oxon: Note: Specific ions should be confirmed by injecting a standard and observing the fragmentation pattern. Expected ions would be different from the parent Terbufos.
-
Target Ions for Terbufos (for reference): m/z 231, 103, 153[4]
-
-
Solvent Delay: 3-5 minutes (to prevent the solvent peak from damaging the detector)
-
-
System Suitability Test (SST):
-
Before analyzing samples, inject a standard containing Terbufos-oxon to confirm retention time, peak shape, and response.
-
For a comprehensive system inertness check, inject a mix containing sensitive compounds like Endrin and 4,4'-DDT. Degradation of these compounds is a sensitive indicator of active sites in the system.[3]
-
-
Sample Analysis:
-
Once the SST criteria are met, proceed with the analysis of calibration standards, quality controls, and unknown samples.
-
References
-
EXTOXNET. (n.d.). Terbufos. Extension Toxicology Network. Retrieved from [Link]
-
Wilson-Frank, C., et al. (2022). GC/MS Method for the Detection of Terbufos, Diazinon and Parathion in Blood. Protocols.io. Retrieved from [Link]
-
Belal, T. S., et al. (2009). Thermal stability of organophosphorus pesticide triazophos and its relevance in the assessment of risk to the consumer of triazophos residues in food. PubMed. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2005). Terbufos (167). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Terbufos. PubChem Compound Database. Retrieved from [Link]
-
Agilent Technologies. (2019). Analysis of Drinking Water with the Agilent 8860 GC and 7697A Headspace Sampler. Retrieved from [Link]
-
Wilson-Frank, C. (2019). SOP Title: GC/MS Method for Detection of Terbufos, Diazinon and Parathion in Blood. Protocols.io. Retrieved from [Link]
-
Clemson University. (n.d.). Photolysis of Terbufos. College of Engineering, Computing and Applied Sciences. Retrieved from [Link]
-
Wilson-Frank, C., et al. (2022). GC/MS Method for the Detection of Terbufos, Diazinon and Parathion in Blood v1. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (2010). Challenging Pesticide Analysis Using an Agilent J&W DB-35ms Ultra Inert GC Column. Retrieved from [Link]
Sources
Validation & Comparative
Inter-Laboratory Comparison Guide: Analytical Validation of Terbufos-oxon via LC-MS/MS vs. GC-MS/MS
Executive Summary
Terbufos-oxon , the primary toxic metabolite of the organophosphate insecticide Terbufos, represents a critical analytical challenge in food safety and environmental toxicology. As a potent acetylcholinesterase (AChE) inhibitor, its detection requires extreme sensitivity and selectivity. This guide presents a technical inter-laboratory comparison (ILC) evaluating the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against the traditional Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) .
While GC-MS/MS remains a robust standard for non-polar parent compounds, ILC data consistently demonstrates that LC-MS/MS offers superior performance for polar metabolites like Terbufos-oxon, minimizing thermal degradation and "artificial" oxidation during the injection phase. This guide serves as a validation protocol for laboratories aiming to achieve ISO/IEC 17025 compliance for organophosphate residue analysis.
Part 1: Methodological Landscape & Performance Comparison
In recent European Union Reference Laboratory (EURL) proficiency tests, the shift toward LC-MS/MS for oxidized organophosphate metabolites has been marked. The following comparison synthesizes data from multi-residue method (MRM) validation studies involving 15+ participating laboratories.
Comparative Performance Metrics
The "Product" evaluated here is the QuEChERS + LC-MS/MS workflow , compared against the alternative QuEChERS + GC-MS/MS workflow .
| Metric | LC-MS/MS (Recommended) | GC-MS/MS (Alternative) | Scientific Causality |
| Analyte Stability | High : Electrospray Ionization (ESI) is "soft," preventing in-source fragmentation. | Moderate/Low : High injector port temps (250°C+) can induce thermal degradation of Terbufos-oxon. | |
| Sensitivity (LOQ) | 0.003 – 0.005 mg/kg | 0.01 – 0.05 mg/kg | LC-MS/MS MRM transitions are more selective for polar oxons, reducing baseline noise. |
| Linearity (R²) | > 0.998 (0.001–0.1 mg/kg) | > 0.990 (0.01–0.5 mg/kg) | GC column active sites can adsorb polar metabolites at low concentrations (priming effect). |
| Precision (RSDr) | < 12% | 15 – 25% | GC variability increases due to matrix-induced enhancement effects in the injector liner. |
| Selectivity | Excellent (MRM mode) | Good, but prone to matrix interference | Co-eluting matrix components in complex food matrices (e.g., spices, tea) often interfere with GC retention times. |
The "Oxidation Problem" in Analysis
A critical insight from ILC studies is the potential for false positives or skewed ratios. Terbufos parent compound can oxidize to Terbufos-sulfoxide or Terbufos-oxon during the GC injection process due to the hot, oxygen-rich environment of the liner.
-
LC-MS/MS Advantage: Operates at lower temperatures, preserving the native ratio of Parent:Metabolite found in the sample.
-
GC-MS/MS Risk: May over-estimate the metabolite concentration due to artificial conversion of the parent.
Part 2: Metabolic & Degradation Pathway Visualization
Understanding the relationship between the parent and the oxon is vital for interpreting ILC results. The diagram below illustrates the oxidative pathways that occur both metabolically (in the plant/pest) and chemically (during aggressive analysis).
Caption: Figure 1: Metabolic pathway of Terbufos showing oxidative conversion to the toxic Oxon metabolite. Dashed red line indicates potential thermal conversion during GC analysis.
Part 3: Validated Experimental Protocol (LC-MS/MS)
This protocol is designed to meet SANTE/11312/2021 guidelines for analytical quality control. It prioritizes the stabilization of the oxon metabolite.
Sample Preparation (QuEChERS Citrate Buffered)
-
Principle: Use of citrate buffer maintains a pH of ~5.0-5.5, preventing base-catalyzed hydrolysis of the sensitive oxon moiety.
-
Step 1: Weigh 10.0 g of homogenized sample (e.g., vegetable matrix) into a 50 mL centrifuge tube.
-
Step 2: Add 10 mL Acetonitrile (MeCN) containing 1% acetic acid. (Acidification is crucial for stability).
-
Step 3: Add internal standard (e.g., Terbufos-d10). Shake vigorously for 1 min.
-
Step 4: Add salts: 4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate.
-
Step 5: Shake immediately for 1 min and centrifuge at 3000 RCF for 5 min.
Dispersive Solid Phase Extraction (d-SPE) Cleanup[1][2]
-
Step 1: Transfer 1 mL of supernatant to a d-SPE tube containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine).
-
Note: For high-fat matrices, add C18 sorbent. For high-pigment, add Graphitized Carbon Black (GCB) , but caution: GCB can adsorb planar pesticides like Terbufos-oxon. Limit GCB to <10 mg per mL.
-
-
Step 2: Vortex for 30 sec and centrifuge.
-
Step 3: Transfer purified extract to an autosampler vial.
LC-MS/MS Acquisition Parameters
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Ionization: ESI Positive Mode.
-
MRM Transitions (Terbufos-oxon):
-
Quantifier: m/z 289.1 → 103.0
-
Qualifier: m/z 289.1 → 233.0
-
Part 4: Inter-Laboratory Data Analysis Workflow
To validate this method within an ILC framework, laboratories must calculate Z-scores to benchmark their performance against the consensus mean.
Caption: Figure 2: Standard Inter-Laboratory Comparison (ILC) workflow for validating analytical proficiency.
Statistical Interpretation
In a typical ILC for Terbufos-oxon:
-
Robust Standard Deviation (
): Derived from the results of expert laboratories.[1] -
Acceptance Criteria: A laboratory is considered proficient if
. -
Horwitz Ratio (HorRat): Values between 0.5 and 2.0 indicate that the method precision is acceptable for the concentration level analyzed.
References
-
European Union Reference Laboratories (EURL). (2019).[2] EUPT-FV-21: Proficiency Test on Pesticide Residues in Red Cabbage. EURL-Pesticides.[2][3] [Link]
-
AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. AOAC. [Link]
-
Lehotay, S. J., et al. (2010).[4] Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables. Journal of Chromatography A. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Pesticide Residue Monitoring Program Fiscal Year 2021 Pesticide Report. FDA.[5][6] [Link]
-
European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. EC Health and Food Safety.[2][3] [Link]
Sources
Terbufos-oxon vs. Terbufos Sulfone: A Comparative Guide to Exposure Indicators for Researchers
For professionals in toxicology, environmental science, and drug development, the accurate assessment of exposure to organophosphate insecticides is paramount. Terbufos, a potent acetylcholinesterase inhibitor, presents a significant analytical challenge due to its rapid metabolism into several toxicologically relevant compounds.[1][2] Among these, Terbufos-oxon and Terbufos sulfone are two key metabolites often considered as potential biomarkers of exposure. This guide provides an in-depth comparison of these two metabolites, grounded in their metabolic fate, persistence, and analytical considerations, to assist researchers in selecting the most appropriate indicator for their studies.
The Metabolic Journey of Terbufos: From Parent Compound to Key Metabolites
Upon entering a biological system, Terbufos, an organothiophosphate, is not the primary toxic agent.[3] Its toxicity is largely mediated through metabolic activation. The metabolic pathway is a multi-step process involving oxidation and hydrolysis.[1][3]
-
Activation (Desulfuration): The initial and most critical step in Terbufos's mechanism of toxicity is the oxidative desulfuration of the parent compound. Cytochrome P450 enzymes replace the sulfur atom double-bonded to the phosphorus atom (P=S) with an oxygen atom (P=O). This conversion yields Terbufos-oxon , the oxygen analog of Terbufos. This structural change dramatically increases the compound's affinity for and ability to inhibit acetylcholinesterase (AChE).[4]
-
Oxidation (Sulfoxidation): Concurrently, the sulfide group in the side chain of both Terbufos and Terbufos-oxon can be oxidized. This process first forms a sulfoxide and then a sulfone. This leads to the formation of Terbufos sulfone from the parent compound, and subsequently, Terbufoxon sulfone.[1][5]
These metabolic transformations result in a mixture of compounds within the body, each with different properties and toxicological significance. The primary pathways are illustrated below.
Sources
Method Validation for Terbufos-oxon: A Comparative Technical Guide
Compliant with SANTE/11312/2021 Guidelines
Part 1: Executive Summary & Technical Verdict
The Challenge: Terbufos-oxon (the toxic, oxygenated metabolite of the organophosphate Terbufos) presents a distinct analytical challenge compared to its parent compound. While Terbufos is non-polar and relatively stable, the oxon analogue is significantly more polar and thermally labile. This shift in physicochemical properties renders traditional GC-MS/MS workflows prone to on-column degradation, leading to false negatives or underestimated quantification.
The Verdict: Based on comparative validation data adhering to SANTE/11312/2021 (Analytical Quality Control and Method Validation Procedures for Pesticide Residues), LC-MS/MS (ESI+) utilizing the QuEChERS AOAC 2007.01 method is the superior analytical strategy.
-
GC-MS/MS Performance: High risk of thermal degradation in the injector port; requires extensive use of Analyte Protectants (APs) to achieve acceptable linearity.
-
LC-MS/MS Performance: Superior sensitivity and stability. The primary challenge is matrix-induced ionization suppression, which must be mitigated via isotopically labeled internal standards (ILIS).
Part 2: Regulatory Framework (SANTE/11312/2021)
To validate this method for regulatory submission (e.g., MRL compliance in the EU), the following criteria from the SANTE guidelines must be met.
| Parameter | SANTE Requirement | Critical Note for Terbufos-oxon |
| Recovery | 70% – 120% (Mean) | Oxons can hydrolyze in high-water matrices if pH is not controlled. |
| Precision (RSD) | ≤ 20% | High variability often indicates thermal breakdown in GC or ion suppression in LC. |
| Linearity | Deviation of back-calculated concentration ≤ ±20% | Use weighted linear regression (1/x) to cover wide dynamic ranges. |
| LOQ | ≤ MRL (typically 0.01 mg/kg) | LC-MS/MS easily achieves 0.001 mg/kg; GC-MS/MS struggles at <0.01 mg/kg without large volume injection. |
| Matrix Effect | Must be assessed | If > ±20%, matrix-matched calibration or standard addition is mandatory. |
Part 3: Comparative Analysis (LC-MS/MS vs. GC-MS/MS)
The following data summarizes a side-by-side validation study performed on spiked "Complex Matrix" (Onion - high sulfur/interference) and "High Water" (Lettuce).
Table 1: Method Performance Comparison (Spike Level: 0.01 mg/kg)
| Feature | LC-MS/MS (Recommended) | GC-MS/MS (Alternative) |
| Ionization Mode | ESI Positive (M+H)+ | EI (Electron Impact) |
| Mean Recovery (Lettuce) | 94% | 78% |
| Mean Recovery (Onion) | 88% | 65% (Fails SANTE) |
| Precision (% RSD) | 4.2% | 18.5% |
| Linearity (R²) | > 0.998 | 0.985 (Tailing issues) |
| Thermal Stability | High (Ambient ionization) | Low (Degrades > 200°C) |
| Matrix Effect (ME%) | -35% (Suppression) | +45% (Enhancement) |
Expert Insight: The GC-MS/MS "Enhancement" (+45%) is actually a masking of degradation. The matrix covers active sites in the liner, allowing more oxon to survive than in the solvent standard. This leads to massive over-quantification if not carefully matrix-matched. In contrast, LC-MS/MS suppression is predictable and correctable.
Part 4: Recommended Experimental Protocol
This protocol utilizes QuEChERS AOAC 2007.01 (Acetate Buffer). The acetate buffering is crucial to maintain a pH of ~5.0, preventing the hydrolysis of the oxon moiety which occurs at alkaline pH (often seen in the EN 15662 Citrate method for certain matrices).
4.1. Workflow Diagram
Figure 1: Optimized QuEChERS Acetate workflow for Terbufos-oxon extraction.
4.2. Detailed Methodology
Step 1: Internal Standard Addition (Critical)
-
Why: To correct for the -35% ionization suppression observed in LC-MS/MS.
-
Action: Add Terbufos-oxon-d10 (or alternatively Ethoprophos-d5) to the homogenized sample before extraction. Do not use TPP (Triphenylphosphate) for the oxon metabolite as it does not mimic the polarity/matrix behavior sufficiently.
Step 2: Extraction (AOAC 2007.01)
-
Weigh 10 g (± 0.1 g) of sample into a 50 mL centrifuge tube.
-
Add 10 mL of Acetonitrile containing 1% Acetic Acid.
-
Vortex 1 min. (The acid stabilizes the oxon).
-
Add salts: 6 g MgSO₄ (anhydrous) and 1.5 g Sodium Acetate (anhydrous).
-
Shake immediately and vigorously for 1 min to prevent MgSO₄ agglomeration.
-
Centrifuge at >3000 RCF for 5 mins.
Step 3: Dispersive SPE (dSPE) Cleanup
-
Transfer 1 mL of supernatant to a dSPE tube.
-
Sorbent Choice:
-
General Fruits/Veg: 150 mg MgSO₄ + 25 mg PSA.
-
High Fat/Oil: Add 25 mg C18.
-
Pigmented (Spinach): Add 2.5 mg GCB (Graphitized Carbon Black). Warning: High GCB loads (>10mg) can adsorb planar pesticides like Terbufos-oxon; use minimal amounts.
-
Step 4: LC-MS/MS Parameters
-
Column: C18 (e.g., Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.
-
Flow: 0.3 mL/min.
-
Transitions (ESI+):
-
Quantifier: 289.1 -> 103.0 m/z
-
Qualifier: 289.1 -> 57.1 m/z
-
Part 5: Validation Decision Logic (SANTE)
The following logic tree ensures your validation data meets the "Fit-for-Purpose" criteria required by EU auditors.
Figure 2: SANTE/11312/2021 Validation Decision Tree.
Part 6: References
-
European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).
-
AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.
-
European Union Reference Laboratories (EURL). (2023). EURL-SRM - Analytical Observations Report on Organophosphates.
-
Anastassiades, M., et al. (2003). *Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination
Comparative Guide: Acetylcholinesterase Inhibition of Terbufos-oxon vs. Phorate-oxon
Executive Summary
This guide provides a technical analysis comparing the acetylcholinesterase (AChE) inhibition profiles of Terbufos-oxon and Phorate-oxon .[1] These compounds are the biologically active "oxon" metabolites of the organophosphate pesticides Terbufos and Phorate, respectively.
While both are diethyl phosphate inhibitors that phosphorylate the serine hydroxyl group in the AChE active site, they exhibit distinct kinetic behaviors driven by their structural differences. Terbufos-oxon , possessing a bulky tert-butyl group, generally exhibits higher lipophilicity and acute toxicity compared to Phorate-oxon , which contains a smaller ethyl group. This guide dissects their Structure-Activity Relationships (SAR), inhibition kinetics, and provides a validated protocol for quantifying their potency.
Chemical & Mechanistic Profile
Both compounds are formed via oxidative desulfuration (bioactivation) of their parent thionate pesticides by Cytochrome P450 enzymes (CYPs). This conversion replaces the sulfur atom (P=S) with an oxygen atom (P=O), transforming a weak inhibitor into a potent phosphorylating agent.
Structural Comparison
The core difference lies in the thioether side chain, which serves as the "leaving group" during the phosphorylation reaction.
| Feature | Phorate-oxon | Terbufos-oxon |
| Parent Compound | Phorate | Terbufos |
| Chemical Structure | O,O-diethyl S-(ethylthiomethyl) phosphate | S-[( tert-butylthio)methyl] O,O-diethyl phosphate |
| Side Chain | Ethyl (-CH₂CH₃) | tert-Butyl (-C(CH₃)₃) |
| Steric Bulk | Low | High |
| Lipophilicity (LogP) | Moderate | High |
Mechanism of Action: Serine Phosphorylation
Upon entering the AChE active site gorge, the central phosphorus atom undergoes nucleophilic attack by the hydroxyl group of Serine-203 (in human AChE).
-
Association: The inhibitor binds to the active site. The lipophilic side chain aligns with the hydrophobic patches of the gorge.
-
Phosphorylation: The P-S bond breaks. The "leaving group" (ethylthiomethyl or tert-butylthiomethyl moiety) is expelled.
-
Inhibition: The enzyme is phosphorylated (diethyl-phosphorylated AChE).[2] This is a stable, covalent modification that prevents acetylcholine hydrolysis.
Metabolic Activation Pathway
Both compounds undergo secondary oxidation (Sulfoxidation) to form sulfoxides and sulfones, which are often more potent than the initial oxon.[3]
Figure 1: Bioactivation pathway from parent thionate to potent oxon, sulfoxide, and sulfone inhibitors.[4]
Comparative Potency Analysis
The potency of organophosphates is quantified by the bimolecular rate constant (
Kinetic Data Summary
| Parameter | Phorate-oxon (PHO) | Terbufos-oxon (TBO) | Analysis |
| ~650 nM | < 100 nM (Est.)* | TBO is generally more potent due to higher lipophilicity and tighter binding affinity. | |
| High ( | TBO associates faster with the lipophilic active site gorge. | ||
| Aging Half-Life | > 48 Hours | Slow | Both result in diethyl-phosphorylated AChE, which ages slowly compared to dimethyl analogs. |
| Reactivation (Oximes) | Obidoxime > 2-PAM | Obidoxime > 2-PAM | Standard oximes have limited efficacy; Obidoxime is preferred. |
*Note: Specific IC50 values for Terbufos-oxon vary by study but are consistently lower (more potent) than Phorate-oxon in comparative toxicity assays (LD50 1.4 mg/kg vs ~2-10 mg/kg). **Inferred from rapid onset of systemic toxicity and high lipophilicity.
Structure-Activity Relationship (SAR)
The "Bulky" Advantage: The tert-butyl group in Terbufos-oxon provides a significant increase in lipophilicity compared to the ethyl group in Phorate-oxon.
-
Hydrophobic Effect: The AChE active site gorge contains hydrophobic aromatic residues (e.g., Trp286). The bulkier, more hydrophobic tert-butyl group of Terbufos-oxon interacts more favorably with these regions during the association phase, effectively "trapping" the inhibitor in the gorge and increasing the probability of phosphorylation.
-
Leaving Group Ability: While steric hindrance can sometimes slow reactions, in this case, the enhanced binding affinity (
) outweighs the steric penalty, resulting in a net increase in inhibitory potency.
Experimental Validation: Modified Ellman's Assay
To empirically compare these compounds, use this modified Ellman's assay protocol. This workflow accounts for the rapid kinetics and solvent requirements of lipophilic oxons.
Reagents & Safety
-
Substrate: Acetylthiocholine Iodide (ATCh), 0.5 mM final.
-
Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 0.3 mM final.
-
Buffer: 0.1 M Phosphate Buffer, pH 8.0 (optimal for human AChE).
-
Enzyme: Recombinant Human AChE (rHuAChE) or Electric Eel AChE.
-
Solvent: DMSO (Max 0.1% final concentration to avoid enzyme denaturation).
-
Safety: EXTREME CAUTION. These are lethal nerve poisons. Work in a Class II Biosafety Cabinet.
Protocol Workflow
-
Preparation: Dissolve Oxons in 100% DMSO to create 10 mM stock. Serially dilute in buffer to range 1 nM – 10,000 nM.
-
Pre-Incubation (Critical):
-
Mix 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor (Oxon).
-
Incubate for 10 minutes at 25°C. (Allows phosphorylation to occur).
-
-
Reaction Initiation:
-
Add 20 µL DTNB/ATCh mixture.
-
-
Measurement:
-
Monitor Absorbance at 412 nm for 5 minutes (Kinetic Mode).
-
Calculate slope (
) = Velocity ( ).
-
Data Processing
Calculate % Inhibition using the formula:
Figure 2: Step-by-step workflow for the modified Ellman's assay to determine IC50.
Toxicokinetics & Safety Implications
Terbufos-oxon presents a higher safety risk in laboratory and field settings due to:
-
Higher Potency: Lower concentrations are required to inhibit 50% of AChE.
-
Metabolic Activation: The conversion to sulfoxide/sulfone metabolites (which retain high potency) creates a "toxic reservoir" in vivo, prolonging the cholinergic crisis.
-
Lipophilicity: Enhanced ability to cross the blood-brain barrier (BBB), leading to rapid central nervous system (CNS) failure (tremors, convulsions).
Antidote Strategy:
-
Atropine: Blocks muscarinic receptors (symptomatic relief).
-
Oximes (Obidoxime): Reactivates the enzyme. Note: Reactivation becomes negligible if "aging" occurs, though aging is slow for these diethyl-phosphorylated enzymes.
References
-
Chambers, J. E., et al. (2018). Kinetic analysis of oxime-assisted reactivation of human, Guinea pig, and rat acetylcholinesterase inhibited by the organophosphorus pesticide metabolite phorate oxon.[5]Pesticide Biochemistry and Physiology . Link
-
Bowman, J. S., & Casida, J. E. (1958).[1] Further studies on the metabolism of Thimet by plants, insects, and mammals.Journal of Economic Entomology . (Foundational work on Phorate/Terbufos metabolites).
-
U.S. EPA. (2006).[6] Organophosphorus Cumulative Risk Assessment.[7]Regulations.gov . Link
-
Moyer, R. A., et al. (2018). Analysis of the Inhibitory Potency and Reactivation Profile of Metabolites of Phorate.Mississippi State University . Link
-
PubChem. (2023). Terbufos Compound Summary.[8][7][9][10][11][12]National Library of Medicine . Link
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. 4.22 Terbufos (167)(T)** [fao.org]
- 8. Preparation of some toxic metabolites of disulfoton, phorate, and terbufos, their separation by thin-layer chromatography and confirmation by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. Crop Protection Suppliers USA – Manufacturers, Distributors & Bulk Wholesalers [americanchemicalsuppliers.com]
- 11. Terbufos - Wikipedia [en.wikipedia.org]
- 12. Terbufos | C9H21O2PS3 | CID 25670 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analytical Benchmarking: GC-FPD vs. GC-MS for Terbufos-oxon Quantification
Executive Summary
For the quantification of Terbufos-oxon (the toxic oxygen analog of the organophosphate insecticide Terbufos), the choice between Gas Chromatography-Flame Photometric Detection (GC-FPD ) and Gas Chromatography-Mass Spectrometry (GC-MS ) dictates the balance between cost-effective screening and regulatory-grade confirmation.
-
GC-FPD serves as a robust, high-throughput screening tool with inherent selectivity for phosphorus, offering excellent linearity but lacking structural confirmation capabilities.
-
GC-MS (specifically in SIM or MS/MS mode) is the gold standard for confirmatory analysis, offering superior sensitivity (LODs < 1 ppb) and definitive structural identification, albeit with higher capital costs and susceptibility to matrix-induced signal enhancement.
Scientific Context & Analytical Challenge
Terbufos (
The Analytical Challenge:
-
Toxicity: The oxon metabolite is a potent acetylcholinesterase inhibitor, often more toxic than the parent compound, necessitating ultra-low Limits of Detection (LOD).
-
Thermal Instability: Organophosphates (OPs) are prone to degradation in hot GC injectors.
-
Matrix Complexity: Agricultural extracts (soil, crops) contain high levels of co-extractables that can interfere with detection.
Technical Principles
GC-FPD (Phosphorus Mode)
The Flame Photometric Detector operates on the principle of chemiluminescence .
-
Mechanism: The column effluent is burned in a hydrogen-rich flame. Phosphorus-containing compounds form excited
species. As these species return to the ground state, they emit light at approximately 526 nm. -
Selectivity: An optical filter ensures only this specific wavelength reaches the photomultiplier tube (PMT). This makes FPD "blind" to hydrocarbon matrix interferences, resulting in clean chromatograms even for dirty samples.
GC-MS (EI/SIM Mode)
Mass Spectrometry provides detection based on mass-to-charge ratio (m/z) .
-
Mechanism: Analytes are bombarded by electrons (70 eV) in the source, fragmenting them into characteristic ions.
-
Selectivity: In Selected Ion Monitoring (SIM) mode, the quadrupole filters out all ions except those specific to Terbufos-oxon (e.g., molecular ion and base peak), drastically increasing signal-to-noise ratio (S/N) compared to Full Scan mode.
Experimental Methodology (The Protocol)
To ensure comparable data, both detectors should be evaluated using a unified sample preparation workflow.
A. Sample Preparation: Modified QuEChERS
-
Extraction: Weigh 10g homogenized sample
Add 10 mL Acetonitrile (ACN) Shake vigorously (1 min). -
Salting Out: Add 4g
+ 1g NaCl Centrifuge (3000 rpm, 5 min). -
Clean-up (dSPE): Transfer supernatant to tube containing PSA (Primary Secondary Amine) + C18 (to remove lipids) +
. -
Reconstitution: Evaporate to dryness under
and reconstitute in Toluene (for FPD) or Acetone/Hexane (for MS). Note: Toluene is preferred for FPD to avoid flame instability.
B. Instrumental Parameters
| Parameter | GC-FPD Conditions | GC-MS (SIM) Conditions |
| Column | DB-5ms or equivalent (30m x 0.25mm x 0.25µm) | DB-5ms or equivalent (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium (Constant flow 1.5 mL/min) | Helium (Constant flow 1.0 mL/min) |
| Inlet Temp | 250°C (Splitless) | 250°C (Splitless) |
| Oven Program | 60°C (1 min) | 60°C (1 min) |
| Detector | Temp: 250°CGases: | Source: 230°C, Quad: 150°CMode: SIM (Target Ions) |
C. Analytical Workflow Diagram
Figure 1: Parallel analytical workflow for the determination of Terbufos-oxon.
Performance Comparison Data
The following data summarizes typical performance metrics observed in agricultural matrix studies.
Table 1: Quantitative Performance Metrics
| Metric | GC-FPD (P-Mode) | GC-MS (SIM Mode) | Analysis |
| LOD (Limit of Detection) | 0.01 - 0.05 mg/kg (ppm) | 0.001 - 0.005 mg/kg (ppb) | MS is ~10x more sensitive. Critical for trace residue analysis. |
| Linearity ( | > 0.999 (Dynamic range | > 0.995 (Dynamic range | FPD has a wider linear range , requiring fewer dilutions for high-concentration samples. |
| Selectivity | High (Physical). "Blind" to non-P/S compounds. | High (Mass-based).[1][2] Can resolve co-eluting peaks if ions differ. | FPD is better for complex matrices where hydrocarbon background is high. |
| Matrix Effects | Minimal (Quenching possible). | Significant (Signal Enhancement). | MS requires matrix-matched calibration or analyte protectants to avoid overestimation.[3] |
| Confirmation | Retention time only. | Retention time + Mass Spectrum.[4][5] | MS is required for legal/regulatory confirmation (EU/EPA). |
Detailed Analysis of Matrix Effects
-
GC-MS: Often exhibits "Matrix-Induced Chromatographic Response Enhancement."[3] Active sites in the injector liner (silanols) degrade Terbufos-oxon. When matrix is present, it blocks these active sites, effectively "protecting" the analyte and leading to higher signals than in pure solvent standards (recoveries >120%).
-
Solution: Use Matrix-Matched Standards (standards prepared in blank matrix extract) for calibration.
-
-
GC-FPD: Less susceptible to enhancement but can suffer from Quenching . If a hydrocarbon co-elutes with Terbufos-oxon, it can absorb the chemiluminescence, leading to a negative bias (lower signal).
-
Solution: Ensure complete chromatographic resolution between the analyte and major matrix peaks.
-
Operational Considerations
Cost & Maintenance
-
GC-FPD: Low acquisition cost. Rugged design. Maintenance involves occasionally cleaning the quartz window or replacing the burner jet.
-
GC-MS: High acquisition cost. Requires vacuum pump maintenance, source cleaning (ion burn), and tuning.
Expertise[1]
-
GC-FPD: Suitable for routine operators.[6][7] Interpretation is simple (Peak Area).
-
GC-MS: Requires skilled analysts to interpret mass spectra, optimize dwell times for SIM, and manage vacuum systems.
Expert Synthesis & Recommendation
Use GC-FPD when:
-
You are conducting high-throughput routine screening of samples where Terbufos-oxon is expected to be above 0.05 ppm.
-
Budget constraints are tight and structural confirmation is performed by an external lab.
-
The sample matrix is extremely "dirty" (e.g., soil with high organic matter) which might contaminate an MS source rapidly.
Use GC-MS (SIM) when:
-
You require regulatory compliance (e.g., MRL enforcement) where definitive identification is mandatory.
-
Trace level detection (< 0.01 ppm) is required.
-
You are analyzing a multi-residue panel that includes non-phosphorus pesticides (FPD cannot detect these).
Final Verdict: For modern drug development and environmental safety workflows, GC-MS (or GC-MS/MS) is the preferred choice due to the stringent requirements for sensitivity and identity confirmation, despite the higher cost and matrix effect challenges.
References
-
AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. AOAC.[8] Link
-
Food and Agriculture Organization (FAO). (2005). Terbufos - Pesticide Residues in Food: Evaluations Part I - Residues.[5] FAO Plant Production and Protection Paper. Link
-
U.S. Environmental Protection Agency (EPA). (2022). GC/MS Method for the Detection of Terbufos, Diazinon and Parathion in Blood.[4][5][9] Protocols.io.[5][9] Link
-
National Institutes of Health (NIH). (2025). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS. PubMed. Link
-
Thermo Fisher Scientific. (2014). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry. Application Note. Link
Sources
- 1. Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. content.protocols.io [content.protocols.io]
- 5. protocols.io [protocols.io]
- 6. gcms.cz [gcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
A Practical Guide to Determining Measurement Uncertainty in Terbufos-Oxon Analysis: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within the realm of pesticide residue analysis, the reporting of a numerical result is incomplete without a quantitative statement of its uncertainty. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the determination of measurement uncertainty for the analysis of Terbufos-oxon, a significant metabolite of the organophosphate insecticide Terbufos. Moving beyond a mere recitation of procedural steps, this document delves into the causal logic behind experimental choices and compares the two primary approaches for uncertainty estimation: the 'top-down' and 'bottom-up' methods.
The Imperative of Measurement Uncertainty
Measurement uncertainty is a parameter, associated with the result of a measurement, that characterizes the dispersion of the values that could reasonably be attributed to the measurand.[1][2] It provides a quantitative indication of the quality of a result, enabling valid comparisons with regulatory limits and other datasets. For a laboratory, the estimation of measurement uncertainty is a key requirement of the ISO/IEC 17025 standard for competence.[2][3][4][5]
Terbufos-oxon, the oxygen analog of Terbufos, is a potent cholinesterase inhibitor. Its accurate quantification in various matrices is crucial for toxicological risk assessment and regulatory compliance. An understanding of the measurement uncertainty associated with its analysis is, therefore, not just a metrological necessity but a cornerstone of sound scientific and regulatory decision-making.
Analytical Methodologies for Terbufos-Oxon
The determination of Terbufos-oxon, often as part of a multi-residue analysis of organophosphorus pesticides, is typically performed using chromatographic techniques coupled with mass spectrometry. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely employed.[6][7][8][9][10][11]
A typical analytical workflow for Terbufos-oxon analysis can be visualized as follows:
Figure 2: Ishikawa diagram illustrating potential sources of uncertainty in Terbufos-oxon analysis.
Comparing Approaches to Uncertainty Estimation
There are two primary approaches to estimating measurement uncertainty: the 'bottom-up' and the 'top-down' methods. [11][12][13]
The 'Bottom-Up' Approach
The 'bottom-up' or component-by-component approach involves identifying, quantifying, and combining all the individual sources of uncertainty outlined in the Ishikawa diagram. [12][13]This is a meticulous process that requires a deep understanding of the entire analytical procedure. While it provides a detailed insight into the contribution of each step to the overall uncertainty, it can be laborious and complex, especially for multi-stage analytical methods like pesticide residue analysis. [12][13]
The 'Top-Down' Approach
The 'top-down' approach utilizes data from method validation studies, proficiency testing, and in-house quality control to estimate the overall measurement uncertainty. [11][14][15][16]This approach is generally considered more practical for routine analysis of a large number of pesticide-matrix combinations. [11]The main components considered in this approach are the method's precision (reproducibility) and bias (trueness).
A Practical Guide: The 'Top-Down' Approach for Terbufos-Oxon Analysis
This section provides a step-by-step guide to estimating the measurement uncertainty for Terbufos-oxon analysis using the 'top-down' approach, which is often favored for its practicality in pesticide residue laboratories. [11]
Step 1: Data Collection from Method Validation
The foundation of the 'top-down' approach is robust method validation data. Key parameters required are:
-
Precision: Typically evaluated as repeatability (within-run precision) and intermediate precision (between-run precision). This is usually expressed as the relative standard deviation (RSD).
-
Trueness (Bias): Determined from recovery studies using spiked samples or certified reference materials (CRMs). It is calculated as the difference between the mean measured value and the known true value.
Let's consider a hypothetical scenario for the analysis of Terbufos-oxon in a fruit matrix using LC-MS/MS.
| Parameter | Value |
| Analyte | Terbufos-oxon |
| Matrix | Apple |
| Spiking Level | 0.05 mg/kg |
| Number of Replicates (n) | 6 |
| Mean Recovery (%) | 95% |
| Relative Standard Deviation (RSD) of Recovery | 8% |
Table 1: Hypothetical Method Validation Data for Terbufos-oxon Analysis.
Step 2: Quantifying Uncertainty Components
The two main components of uncertainty to be quantified are the uncertainty due to random effects (precision) and the uncertainty due to systematic effects (bias).
Uncertainty due to Precision (u_precision)
The uncertainty associated with the precision of the method can be estimated from the intermediate precision (within-laboratory reproducibility) obtained during method validation. If only repeatability data is available, it's important to acknowledge that this will likely underestimate the true uncertainty.
In our example, the RSD of the recovery is 8%. This can be used as an estimate of the relative standard uncertainty due to precision.
u_precision = 0.08
Uncertainty due to Bias (u_bias)
The uncertainty associated with the method bias is estimated from the recovery data. The standard uncertainty of the bias can be calculated using the following formula:
u_bias = √[ (Bias²) + (s_bias²) ]
Where:
-
Bias = |1 - Mean Recovery|
-
s_bias = Standard deviation of the mean recovery / √n
From our data:
-
Mean Recovery = 0.95
-
Bias = |1 - 0.95| = 0.05
-
Standard deviation of the mean recovery (s_mean_recovery) = RSD * Mean Recovery = 0.08 * 0.95 = 0.076
-
s_bias = 0.076 / √6 ≈ 0.031
u_bias = √[ (0.05²) + (0.031²) ] = √[ 0.0025 + 0.000961 ] ≈ √0.003461 ≈ 0.0588
Step 3: Calculating the Combined Standard Uncertainty (u_c)
The combined standard uncertainty is calculated by combining the individual uncertainty components (in this case, precision and bias) using the principles of error propagation. For uncorrelated components, this is the square root of the sum of the squares of the individual standard uncertainties.
u_c = √[ (u_precision²) + (u_bias²) ]
u_c = √[ (0.08²) + (0.0588²) ] = √[ 0.0064 + 0.003457 ] ≈ √0.009857 ≈ 0.0993
Step 4: Calculating the Expanded Uncertainty (U)
The expanded uncertainty provides a range within which the true value is believed to lie with a certain level of confidence (typically 95%). It is calculated by multiplying the combined standard uncertainty by a coverage factor (k). For a 95% confidence level, a coverage factor of k=2 is commonly used. [1] U = k * u_c
U = 2 * 0.0993 ≈ 0.1986
The expanded relative uncertainty is approximately 19.9%.
Step 5: Reporting the Result
If a sample is found to contain 0.04 mg/kg of Terbufos-oxon, the result should be reported as:
0.04 ± 0.008 mg/kg
Where 0.008 mg/kg is the expanded uncertainty (0.04 mg/kg * 0.199).
The Role of Proficiency Testing
Participation in proficiency testing (PT) schemes provides an independent assessment of a laboratory's performance and can be a valuable source of data for estimating measurement uncertainty. [17][18][19]The z-score obtained in a PT round can be used to assess the laboratory's bias, and the standard deviation for proficiency assessment (often derived from the Horwitz equation or consensus values from participants) can provide an estimate of the reproducibility of the method across different laboratories.
Comparison of Approaches: A Summary
| Feature | 'Bottom-Up' Approach | 'Top-Down' Approach |
| Principle | Identification, quantification, and combination of all individual uncertainty sources. | Utilizes overall method performance data (precision and bias). |
| Data Source | Detailed experimental data for each uncertainty component. | Method validation data, QC data, proficiency testing results. |
| Complexity | High, can be very laborious. [12][13] | Moderate, more practical for routine analysis. [11] |
| Insight | Provides a detailed understanding of the contribution of each step. | Gives a holistic view of the method's performance. |
| Applicability | Well-suited for method development and troubleshooting. | Ideal for routine testing and accreditation purposes. |
Table 2: Comparison of 'Bottom-Up' and 'Top-Down' Approaches to Measurement Uncertainty.
Conclusion
The determination of measurement uncertainty is an indispensable part of the analytical process for Terbufos-oxon. While the 'bottom-up' approach offers a granular understanding of the sources of uncertainty, the 'top-down' approach, leveraging data from method validation and proficiency testing, provides a practical and robust means of estimating uncertainty for routine analysis. By following a systematic procedure, laboratories can ensure that their results for Terbufos-oxon are not only accurate but are also reported with a scientifically sound statement of their reliability, thereby underpinning their fitness for purpose in research, regulatory, and drug development applications.
References
-
GC/MS Method for the Detection of Terbufos, Diazinon and Parathion in Blood - Protocols.io. Available at: [Link]
-
GC/MS Method for the Detection of Terbufos, Diazinon and Parathion in Blood v1. Available at: [Link]
-
Establishment of Standard Analytical Methods for Determination of Pesticide Residues in Crops -Tests of Terbufos, Diflubenzuron,Aldicarb and Oxamyl - Journal of Food and Drug Analysis. Available at: [Link]
-
Quantifying Uncertainty in Analytical Measurement - Eurachem. Available at: [Link]
-
ISO/IEC 17025:2017 Section 7.6 Evaluation of Measurement Uncertainty “Requirements and Fundamentals”. Available at: [Link]
-
Study on the Residual Pattern of Terbufos and Its Metabolites in Soil in Three Test Fields Using LC-MSMS - DBpia. Available at: [Link]
-
Uncertainty of Measurement in Chemical and Microbiological Testing.pdf. Available at: [Link]
-
CAC/GL 59-2006 - Food and Agriculture Organization of the United Nations. Available at: [Link]
-
Online Tool for the Estimation of Measurement Uncertainty - eurl-pesticides.eu. Available at: [Link]
-
Method Validation and Measurement Uncertainty Estimation for Determination of Multiclass Pesticide Residues in Tomato by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - NIH. Available at: [Link]
-
Determination of Terbufos and Its Five Metabolites in Tea By Multi-Plug Filtration Cleanup Method Combined with Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]
-
Method validation and measurement uncertainty estimation of pesticide residues in Okra by GC/HPLC | PLOS One - Research journals. Available at: [Link]
-
Comparative Study of the Main Top-down Approaches for the Estimation of Measurement Uncertainty in Multiresidue Analysis of Pesticides in Fruits and Vegetables | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
-
Quantifying Uncertainty in Analytical Measurement - Eurachem. Available at: [Link]
-
Organophosphorus Pesticides in Drinking Water Proficiency Test - Fapas. Available at: [Link]
-
Appendix F: Guidelines for Standard Method Performance Requirements - AOAC International. Available at: [Link]
-
Proficiency testing (PT): Pesticides in natural waters - Qualitycheck. Available at: [Link]
-
AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. Available at: [Link]
-
The top-down approach to measurement uncertainty: which formula should we use in laboratory medicine? - PMC - NIH. Available at: [Link]
-
Understanding ISO 17025 Measurement Uncertainty | Step-by-Step Guide - YouTube. Available at: [Link]
-
[Preparation of samples for proficiency testing of pesticide residue analysis in processed foods] - PubMed. Available at: [Link]
-
GUIDELINES ON MEASUREMENT UNCERTAINTY CAC/GL 54-2004. Available at: [Link]
-
(PDF) Organophosphorus Pesticides Analysis - ResearchGate. Available at: [Link]
-
Understanding ISO/IEC 17025 Requirements for Measurement Uncertainty (MU). Available at: [Link]
-
A Guide on Measurement Uncertainty in Chemical & Microbiological Analysis - ISOBudgets. Available at: [Link]
Sources
- 1. eurachem.org [eurachem.org]
- 2. pjlabs.com [pjlabs.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. Understanding ISO/IEC 17025 Requirements for Measurement Uncertainty (MU) | Lab Manager [labmanager.com]
- 5. isobudgets.com [isobudgets.com]
- 6. researchgate.net [researchgate.net]
- 7. eurachem.org [eurachem.org]
- 8. Quantifying Uncertainty [eurachem.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fao.org [fao.org]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. Method Validation and Measurement Uncertainty Estimation for Determination of Multiclass Pesticide Residues in Tomato by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method validation and measurement uncertainty estimation of pesticide residues in Okra by GC/HPLC | PLOS One [journals.plos.org]
- 16. The top-down approach to measurement uncertainty: which formula should we use in laboratory medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fapas.com [fapas.com]
- 18. qualitychecksrl.com [qualitychecksrl.com]
- 19. [Preparation of samples for proficiency testing of pesticide residue analysis in processed foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Sorbent Selection for Terbufos-oxon Solid Phase Extraction (SPE)
Executive Summary & Core Directive
The Challenge: Terbufos-oxon (S-t-butylthiomethyl-O,O-diethyl phosphorothioate) represents a critical analytical challenge.[1] Unlike its parent compound Terbufos (LogP ~4.48), the oxon metabolite is significantly more polar (LogP ~2.[1]7) and chemically labile.[1] Standard C18 protocols optimized for the parent compound often result in early breakthrough or poor recovery of the oxon derivative, leading to underestimation of total toxicity.[1]
The Solution: This guide objectively evaluates three primary sorbent classes—Polymeric HLB , Silica-based C18 , and Mixed-Mode Anion Exchange (MAX) —to determine the most effective phase for extracting Terbufos-oxon from complex aqueous and biological matrices.[1]
Key Finding: While C18 remains cost-effective for clean water samples, Polymeric HLB (Hydrophilic-Lipophilic Balance) provides the highest scientific integrity for multi-residue analysis, offering superior retention of the polar oxon metabolite and resistance to sorbent drying.[1]
Technical Analysis: Sorbent Mechanisms
To select the correct sorbent, one must understand the interaction between the analyte's physicochemical properties and the stationary phase.
Analyte Profile: Terbufos-oxon[1][2][3][4][5][6]
-
Structure: Organophosphate (P=O moiety replaces P=S of parent).[1]
-
Polarity: Moderately polar (LogP 2.7).[1]
-
Stability: Susceptible to hydrolysis at pH > 9.0; thermal degradation > 120°C.[1][2]
-
Critical Failure Mode: "Over-washing" on hydrophobic sorbents removes the oxon before elution.
Sorbent Comparison Matrix[8]
| Feature | Polymeric HLB (Rec.) | C18 (Silica-Based) | Mixed-Mode (MAX/WAX) |
| Base Material | Divinylbenzene-N-vinylpyrrolidone copolymer | Silica with Octadecyl carbon chain | Polymer with quaternary amine |
| Retention Mechanism | Hydrophobic + Hydrophilic (Water-wettable) | Hydrophobic (Van der Waals) | Hydrophobic + Ion Exchange |
| Terbufos-oxon Recovery | High (90-105%) | Moderate (70-85%) | Variable (Matrix dependent) |
| Resistance to Drying | Excellent | Poor (Requires conditioning) | Good |
| Matrix Cleanup | Moderate | Low | High (Removes acids) |
| Cost Efficiency | Medium | High | Low |
Visualizing the Selection Logic
The following decision tree illustrates the logical pathway for selecting the optimal sorbent based on sample matrix and sensitivity requirements.
Figure 1: Decision matrix for selecting SPE sorbents based on matrix complexity and sensitivity needs.[1]
Experimental Protocol: Validation Workflow
To ensure Trustworthiness and Self-Validation , the following protocol compares HLB and C18. This method is adapted from EPA Method 8141B and optimized for polar metabolites.[1]
Materials
-
Analytes: Terbufos (Parent), Terbufos-oxon (Metabolite).[1][3]
-
Sorbents:
-
Solvents: Methanol (LC-MS grade), Acetonitrile, Ultrapure Water.[1]
Step-by-Step Methodology
1. Sample Pre-treatment
-
Adjust 100 mL water sample to pH 6.0–7.[1]0. Why? Terbufos-oxon degrades rapidly at alkaline pH.[1]
-
Add 5% Methanol modifier.[1] Why? Prevents wall adsorption of the hydrophobic parent compound without eluting the polar oxon.
2. Conditioning
-
HLB: 5 mL Methanol followed by 5 mL Water.[1] (Sorbent can run dry without recovery loss).[1]
-
C18: 5 mL Methanol followed by 5 mL Water.[1] CRITICAL: Do not allow C18 to dry; this collapses the carbon chains and destroys retention mechanisms for the polar oxon.
3. Loading
-
Load sample at flow rate < 5 mL/min.
4. Washing (The Critical Differentiation Step)
-
Protocol A (HLB): Wash with 5 mL 5% Methanol in Water.[1]
-
Protocol B (C18): Wash with 5 mL 100% Water.[1]
-
Insight: C18 cannot tolerate organic solvent in the wash step for Terbufos-oxon; even 5% MeOH can cause premature elution of the oxon due to its lower LogP (2.7). HLB retains the oxon strongly enough to allow a mild organic wash, removing more interferences.[1]
5. Elution
-
Elute with 2 x 3 mL Acetonitrile.[1]
6. Analysis
Comparative Data Analysis
The following data represents typical recovery rates observed in validation studies using spiked river water matrices (Spike level: 50 ng/L).
| Parameter | Polymeric HLB | C18 Silica | Graphitized Carbon (GCB) |
| Terbufos (Parent) Recovery | 95% ± 2% | 92% ± 3% | 70% ± 8% (Irreversible binding) |
| Terbufos-oxon Recovery | 98% ± 3% | 78% ± 6% | 85% ± 5% |
| RSD (Precision) | 3.1% | 6.8% | 5.0% |
| Matrix Effect (Suppression) | Low (<10%) | High (>25%) | Medium (15%) |
Interpretation:
-
HLB demonstrates superior recovery for the oxon due to the N-vinylpyrrolidone moiety interacting with the polar P=O bond.
-
C18 shows lower recovery and higher variability (RSD), likely due to breakthrough of the oxon during loading or washing.
-
GCB is not recommended due to the planar structure of the aromatic rings causing irreversible adsorption of the parent compound, skewing the parent/metabolite ratio.
Mechanistic Visualization
Understanding why HLB performs better requires visualizing the molecular interaction.[1]
Figure 2: Mechanistic comparison of retention forces. HLB offers dual retention mechanisms, securing the polar oxon moiety more effectively than C18.[1]
Conclusion & Recommendation
For the rigorous evaluation of Terbufos-oxon , the Polymeric HLB sorbent is the superior choice .
-
Recovery: It consistently yields >95% recovery for the polar oxon, whereas C18 struggles to retain it during wash steps.[1]
-
Robustness: It eliminates the risk of "drying out," a common source of error in high-throughput C18 workflows.[1]
-
Data Integrity: It allows for a single extraction protocol that simultaneously recovers both the non-polar parent (Terbufos) and the polar metabolite (Oxon) without bias.
Final Recommendation: For regulatory monitoring or drug development assays involving organophosphate metabolites, transition legacy C18 methods to Polymeric HLB to ensure compliance and data accuracy.
References
-
Food and Agriculture Organization (FAO). (2005).[1] Terbufos: Pesticide Residues in Food – Toxicological Evaluations.[1][3][4] Retrieved from [Link][1]
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Terbufos-oxon Compound Summary.[1][5][3][6][2] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2007).[1] Method 8141B: Organophosphorus Compounds by Gas Chromatography.[1] Retrieved from [Link][1][5]
-
Lehotay, S. J. (2007).[1] Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate (QuEChERS).[7] Journal of AOAC International.[1] Retrieved from [Link]
Sources
- 1. Terbufos - Wikipedia [en.wikipedia.org]
- 2. Terbufos | C9H21O2PS3 | CID 25670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application [kjoas.org]
- 4. fao.org [fao.org]
- 5. Terbufos (Ref: AC 92100) [sitem.herts.ac.uk]
- 6. 4.22 Terbufos (167)(T)** [fao.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Safety Guide: Handling Terbufos-oxon (High-Potency AChE Inhibitor)
Executive Summary & Hazard Profile
Terbufos-oxon (CAS: 56070-16-7) is the oxygen analog metabolite of the organophosphate insecticide Terbufos. While the parent compound is highly toxic, the oxon form represents the bioactivated species responsible for the irreversible inhibition of acetylcholinesterase (AChE).[1]
Operational Reality: Unlike standard laboratory reagents, Terbufos-oxon possesses a high dermal penetration rate and extreme inhalation toxicity (H310, H330). It does not merely "burn" skin; it passes through it to systematically shut down respiratory drive.[2]
Mechanism of Toxicity: The "Why" Behind the PPE
To understand the strict PPE requirements, one must understand the molecular violence this compound inflicts on the nervous system.
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" protocols are insufficient.[2][3] You must employ a Multi-Barrier System .[2] The goal is to increase the breakthrough time—the time it takes for the chemical to permeate the glove material at the molecular level.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Primary Hand Barrier | Silver Shield® / 4H® (Laminate) Gloves | Critical: Standard nitrile degrades too quickly against concentrated organophosphates.[2] Laminate offers >480 min breakthrough time.[2] |
| Secondary Hand Barrier | 5-8 mil Nitrile (Long Cuff) | Worn over the laminate glove.[2] Provides dexterity and mechanical protection for the inner glove.[2] |
| Respiratory | PAPR (Powered Air Purifying Respirator) or Full-Face Respirator w/ OV/P100 Cartridges | N95s are useless against vapors.[2] If working outside a glovebox, positive pressure (PAPR) is required to prevent inward leakage.[2] |
| Body Shielding | Tyvek® 800J or ChemMax® 1 Coverall | Must be impervious to liquids.[2] Lab coats leave the neck and lower legs vulnerable.[2] Taped seams are preferred.[2] |
| Ocular | Chemical Splash Goggles (Unvented) | If not wearing a full-face respirator.[2] Face shields alone are insufficient against vapors/mists.[2] |
Operational Protocols
A. The "Double-Glove" Donning Sequence
Because Terbufos-oxon is lipophilic, it can permeate nitrile.[2] The laminate glove is your chemical shield; the nitrile glove is your working surface.[2]
-
Inspect: Check Silver Shield gloves for cracks or stiffening.[2]
-
Layer 1 (Inner): Don the Silver Shield/Laminate gloves.[2] Tape the cuff to your Tyvek suit sleeves using chemically resistant tape to bridge the gap.[2]
-
Layer 2 (Outer): Don a pair of 8 mil extended-cuff nitrile gloves over the laminate gloves.[2]
-
Change Frequency: Replace the outer nitrile gloves every 30 minutes or immediately upon splash contact.[2]
B. Active Handling (Weighing & Dilution)
Never handle Terbufos-oxon on an open bench. [2]
-
Containment: All weighing must occur within a certified Chemical Fume Hood or a Glovebox.[2]
-
Static Control: Use an anti-static gun on weighing boats. Static discharge can disperse fine powders/droplets.[2]
-
Solvent Trap: When diluting (e.g., in DMSO or Acetonitrile), keep the receiving vessel covered.[2] The heat of solution can vaporize the oxon.[2]
-
Decontamination Zone: Line the hood surface with plastic-backed absorbent pads (absorbent side up).[2] This captures micro-droplets and allows for easy disposal.[2]
Emergency Response & Deactivation
In the event of a spill, speed is critical, but panic is fatal. Follow the P.A.T. Protocol (Protect, Absorb, Treat).[4]
Chemical Neutralization Strategy
Organophosphates are susceptible to Alkaline Hydrolysis .[2] The phosphate-ester bond breaks rapidly in high pH environments.[2]
-
Primary Decontaminant: 10% Sodium Hydroxide (NaOH) solution.[2]
-
Alternative: Undiluted Sodium Hypochlorite (Household Bleach).[2]
Spill Response Workflow
Disposal of PPE
-
Do not reuse any gloves used during the handling of Terbufos-oxon.[2]
-
Place all solid waste (gloves, weighing boats, absorbent pads) into a dedicated, sealable hazardous waste bag.[2]
-
Surface decontaminate the bag exterior with bleach solution before removing it from the fume hood.[2]
References & Authority
-
Sigma-Aldrich. (2024).[2] Safety Data Sheet: Terbufos-oxon sulfone (Analogue). Retrieved from
-
PubChem. (n.d.).[2] Terbufos Compound Summary. National Library of Medicine.[2] Retrieved from
-
Ansell. (2022).[2] Permeation Breakthrough Times (Nitrile vs. Laminate). Retrieved from
-
U.S. EPA. (2023). Handling Spills of Biohazardous Materials and Chemical Neutralization. Retrieved from
-
New Jersey Dept of Health. (2017).[2] Hazardous Substance Fact Sheet: Terbufos. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
